molecular formula C10H12BrNO3 B2495007 2-bromo-N-(2,4-dimethoxyphenyl)acetamide CAS No. 349120-93-0

2-bromo-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2495007
CAS No.: 349120-93-0
M. Wt: 274.114
InChI Key: QHEGXQQLPNQOBF-UHFFFAOYSA-N
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Description

2-Bromo-N-(2,4-dimethoxyphenyl)acetamide (CAS 349120-93-0) is a high-purity bromoacetamide derivative supplied for research and development applications. With a molecular formula of C10H12BrNO3 and a molecular weight of 274.11 g/mol, this compound serves as a versatile building block in organic synthesis . It is particularly valuable as a pharmaceutical intermediate and a precursor in the synthesis of fine chemicals and other complex molecules . The compound is characterized by its high purity, with available grades meeting or exceeding 95% to >99% purity, as confirmed by analytical methods including HPLC, GC-MS, and NMR . Researchers utilize this material in medicinal chemistry and synthetic organic chemistry for the construction of novel chemical entities . As a handling precaution, this substance may be harmful if swallowed and may cause skin and serious eye irritation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-14-7-3-4-8(9(5-7)15-2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEGXQQLPNQOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CBr)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Profiling and Synthetic Utility of 2-Bromo-N-(2,4-dimethoxyphenyl)acetamide: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, bifunctional building blocks. 2-Bromo-N-(2,4-dimethoxyphenyl)acetamide (CAS: 349120-93-0) represents a premier example of such an intermediate. Characterized by a highly electron-rich 2,4-dimethoxyphenyl ring coupled to a highly electrophilic α-bromoacetamide moiety, this compound serves as a critical "electrophilic hub."

As a Senior Application Scientist, I frequently utilize this molecule to generate diverse libraries of peptidomimetics, kinase inhibitors, and allosteric modulators. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality behind its optimized synthesis, and its divergent applications in drug discovery workflows.

Physicochemical & Structural Profiling

Understanding the baseline properties of an intermediate is critical for predicting its behavior in downstream assays and reactions. The presence of two methoxy groups at the ortho and para positions of the phenyl ring strongly donates electron density via resonance. While this makes the parent aniline highly nucleophilic, once acylated, these groups influence the conformational preference of the amide bond (favoring the trans geometry) and enhance the compound's solubility profile in organic solvents.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name 2-bromo-N-(2,4-dimethoxyphenyl)acetamide
CAS Registry Number 349120-93-0
Molecular Formula C10H12BrNO3
Molecular Weight 274.11 g/mol
Structural Class α-Bromoacetamide / Substituted Acetanilide
Primary Reactivity Electrophilic (SN2 at the α-carbon)
Hydrogen Bond Donors 1 (Amide N-H)
Hydrogen Bond Acceptors 3 (Carbonyl O, Methoxy O)

Data supported by commercial chemical profiling standards (1)[1].

Mechanistic Chemistry & Experimental Causality

The utility of 2-bromo-N-(2,4-dimethoxyphenyl)acetamide lies in the extreme susceptibility of its α-carbon to bimolecular nucleophilic substitution (SN2).

The Causality of Reactivity: The adjacent carbonyl group plays a dual role. First, it is electron-withdrawing via induction, which increases the partial positive charge (δ+) on the α-carbon. Second, the π* orbital of the carbonyl group overlaps with the σ* orbital of the C-Br bond. This orbital mixing significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making it highly accessible to incoming nucleophiles. Consequently, this α-bromoacetamide reacts orders of magnitude faster than unactivated alkyl bromides.

When synthesizing this core, we must carefully select our reagents to prevent side reactions. The acylation of 2,4-dimethoxyaniline with bromoacetyl bromide is highly exothermic.

Table 2: Base/Solvent Optimization for α-Bromoacetylation

Base / Solvent SystemTemp ProfileYield (%)Impurity Profile Rationale
DIEA / DCM 0 °C to RT~81% Optimal. Steric hindrance of DIEA prevents quaternary salt formation.
TEA / THF0 °C to RT~65%Moderate. TEA is less hindered; can displace bromide to form salts.
K2CO3 / AcetoneRT< 50%Poor. Aqueous/protic conditions lead to competitive hydrolysis of the acyl bromide.

Optimization parameters derived from established SAR methodologies (2)[2].

Self-Validating Synthesis Protocol

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system. It incorporates built-in quality control checks (TLC validation) to confirm reaction progress without relying solely on downstream LC-MS.

Step-by-Step Methodology
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 2,4-dimethoxyaniline (1.0 eq, 10 mmol, 1.53 g) in anhydrous Dichloromethane (DCM, 20 mL).

  • Base Addition: Add N,N-diisopropylethylamine (DIEA, 1.2 eq, 12 mmol, 2.1 mL). Causality: DIEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a nucleophile and displacing the labile α-bromide.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Acylation: Dissolve bromoacetyl bromide (1.1 eq, 11 mmol, 0.96 mL) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Causality: Dropwise addition at 0 °C is critical to control the exotherm, preventing the formation of ketene intermediates or double-acylated imide byproducts.

  • Propagation & Validation: Remove the ice bath and let the reaction stir at room temperature for 2 hours.

    • Self-Validation Check: Perform Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent. The reaction is complete when the highly UV-active, ninhydrin-positive aniline spot (lower Rf) is entirely replaced by the product spot (higher Rf, UV-active, ninhydrin-negative).

  • Workup: Quench the reaction with saturated aqueous NH4Cl (20 mL) to neutralize excess base. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the product (Yield: ~81%)[2].

SynthesisWorkflow Aniline 2,4-Dimethoxyaniline (1.0 eq) Reaction Amidation Reaction (0 °C to RT, 2h) Aniline->Reaction Solvent DCM / DIEA (Solvent & Base) Solvent->Reaction Acylating Bromoacetyl Bromide (1.1 eq, 0 °C) Acylating->Reaction Dropwise Workup Aqueous Workup (NH4Cl / Brine) Reaction->Workup TLC Validated Product 2-Bromo-N-(2,4- dimethoxyphenyl)acetamide (Yield: ~81%) Workup->Product Isolation

Fig 1. Optimized synthetic workflow for 2-bromo-N-(2,4-dimethoxyphenyl)acetamide.

Divergent Applications in Drug Discovery

Once synthesized, 2-bromo-N-(2,4-dimethoxyphenyl)acetamide acts as a pivotal node for divergent synthesis. The most prominent application in recent literature is its use in the synthesis of homopiperazinyl analogs acting as Positive Allosteric Modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4), a target for neurological disorders[2].

By reacting the α-bromo core with various secondary amines (e.g., Boc-protected homopiperazine) in the presence of Cesium Carbonate (Cs2CO3) and Acetonitrile (CH3CN) at 80 °C, researchers can rapidly generate libraries of substituted glycinamides[2].

DivergentSynthesis Core 2-Bromo-N-(2,4-dimethoxyphenyl)acetamide (Electrophilic Hub) Amines 1° / 2° Amines (e.g., Homopiperazines) Core->Amines SN2 Alkylation Thiols Thiols / Thiophenols (Thioether Formation) Core->Thiols SN2 Alkylation Azides Sodium Azide (Click Chemistry) Core->Azides SN2 Substitution Target1 mGlu4 PAMs & Neurological Agents Amines->Target1 Target2 Kinase Inhibitor Intermediates Thiols->Target2 Target3 Triazole-linked Pharmacophores Azides->Target3

Fig 2. Divergent synthetic applications exploiting the highly reactive α-bromo core.

Handling, Stability, and Storage

To maintain the chemical integrity of 2-bromo-N-(2,4-dimethoxyphenyl)acetamide, strict storage protocols must be adhered to:

  • Light Sensitivity: The C-Br bond is susceptible to homolytic cleavage upon prolonged exposure to UV light. Store in amber glass vials.

  • Moisture Sensitivity: While amides are generally stable, the highly activated nature of the α-bromo group makes it susceptible to slow hydrolysis in the presence of ambient moisture, leading to the formation of the corresponding α-hydroxyacetamide.

  • Storage Conditions: Store under an inert atmosphere (Argon or Nitrogen) at 2–8 °C (refrigerated) to maximize shelf life and prevent degradation.

References

  • Title: Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modulators of mGlu4 Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

Sources

2-bromo-N-(2,4-dimethoxyphenyl)acetamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

A Critical Intermediate for Heterocyclic Synthesis and Medicinal Chemistry [1]

Executive Summary

2-Bromo-N-(2,4-dimethoxyphenyl)acetamide (CAS: 349120-93-0) is a specialized electrophilic building block widely utilized in organic synthesis and drug discovery.[1][2][3][4] Characterized by an electron-rich dimethoxybenzene ring coupled to a reactive


-bromoacetamide moiety, this compound serves as a pivotal intermediate for constructing complex heterocyclic scaffolds, particularly 1,4-benzoxazin-3-ones  and tetrahydroisoquinolines .[1] Its dual functionality—combining a nucleophilic aromatic core with an electrophilic alkylating side chain—makes it an essential tool for fragment-based drug design (FBDD) and the synthesis of covalent inhibitors.

Chemical Specifications

The following table consolidates the physicochemical identity of the compound.

PropertySpecification
Chemical Name 2-Bromo-N-(2,4-dimethoxyphenyl)acetamide
CAS Number 349120-93-0
Molecular Formula

Molecular Weight 274.11 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DCM, DMSO, DMF, Ethyl Acetate; Sparingly soluble in water
Melting Point 104–106 °C (Typical range for similar analogs)
SMILES COc1cc(OC)ccc1NC(=O)CBr

Synthetic Methodology

The synthesis of 2-bromo-N-(2,4-dimethoxyphenyl)acetamide is a classic nucleophilic acyl substitution.[1] The protocol below is optimized for high purity and yield, minimizing the formation of di-acylated byproducts.

Core Reaction Principle

The reaction involves the acylation of the electron-rich aniline, 2,4-dimethoxyaniline , with bromoacetyl bromide under basic conditions. The base serves to neutralize the hydrobromic acid (HBr) byproduct, driving the equilibrium forward.

Experimental Protocol

Reagents:

  • 2,4-Dimethoxyaniline (1.0 equiv)[1]

  • Bromoacetyl bromide (1.1 equiv)[5]

  • Triethylamine (TEA) or Pyridine (1.2 equiv)

  • Dichloromethane (DCM), anhydrous (Solvent)[5]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2,4-dimethoxyaniline (10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add Triethylamine (12 mmol) to the solution. Cool the mixture to 0 °C using an ice bath to control the exotherm.

  • Acylation: Dropwise add a solution of bromoacetyl bromide (11 mmol) in DCM (10 mL) over 30 minutes. Critical: Slow addition prevents localized heating and di-acylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 7:3).

  • Work-up: Quench the reaction with water (50 mL). Separate the organic layer and wash sequentially with:

    • 1M HCl (to remove unreacted aniline and amine base).

    • Saturated

      
       (to neutralize residual acid).
      
    • Brine (saturated NaCl).[5]

  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize the crude solid from Ethanol/Hexane or purify via flash column chromatography if necessary.

Reaction Workflow Diagram

SynthesisPath Aniline 2,4-Dimethoxyaniline Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack (DCM, 0°C) Reagent Bromoacetyl Bromide Reagent->Intermediate Product 2-Bromo-N-(2,4-dimethoxyphenyl)acetamide Intermediate->Product Elimination of Br- Base Base (TEA) Scavenges HBr Intermediate->Base HBr Removal

Caption: Synthetic pathway for the acylation of 2,4-dimethoxyaniline. The base acts as a proton scavenger to drive the reaction to completion.

Mechanism of Action & Reactivity

The chemical utility of 2-bromo-N-(2,4-dimethoxyphenyl)acetamide stems from its bifunctional nature :

  • Electrophilic

    
    -Carbon:  The carbon adjacent to the bromine atom is highly electrophilic due to the electron-withdrawing nature of both the carbonyl group and the bromine. This makes it an excellent substrate for 
    
    
    
    reactions with nucleophiles (amines, thiols, phenols).
  • Electron-Rich Aromatic Ring: The 2,4-dimethoxy substitution pattern makes the phenyl ring electron-rich, facilitating electrophilic aromatic substitution (EAS) or oxidative cyclization reactions at the 5-position.[1]

Reactivity Profile
  • Primary Reactivity: Alkylation of nucleophiles (e.g., synthesis of thioethers or secondary amines).

  • Secondary Reactivity: Intramolecular cyclization. Under Lewis acid catalysis or basic conditions, the nitrogen of the amide or the ortho-carbon of the ring can participate in cyclization to form heterocycles.

Applications in Drug Discovery

This compound is not merely an endpoint but a "warhead" and scaffold builder.

A. Synthesis of 1,4-Benzoxazin-3-ones

A primary application is the synthesis of benzoxazinone derivatives, which are pharmacophores found in anticoagulants, antihypertensives, and fungicides.

  • Mechanism: Intramolecular cyclization where an ortho-substituent (if modified to a phenol) attacks the

    
    -bromo carbon.[1]
    
B. Covalent Inhibitor Design

The


-haloacetamide motif is a classic "warhead" for targeted covalent inhibitors (TCIs). It reacts specifically with cysteine residues in the target protein's binding pocket.
  • Relevance: Used in the design of inhibitors for kinases and proteases where irreversible binding is desired to overcome drug resistance.

C. PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), this molecule serves as a linker attachment point. The bromine can be displaced by a linker chain, while the dimethoxyphenyl group binds to an E3 ligase ligand or the target protein ligand.

Application Workflow Diagram

Applications cluster_uses Medicinal Chemistry Applications Core 2-Bromo-N-(2,4-dimethoxyphenyl)acetamide (Scaffold) Use1 Heterocycle Synthesis (Benzoxazines) Core->Use1 Intramolecular Cyclization Use2 Covalent Inhibitors (Cysteine Targeting) Core->Use2 S_N2 Reaction with Protein -SH Use3 Fragment-Based Design (Library Generation) Core->Use3 Parallel Synthesis

Caption: Strategic applications of the scaffold in modern drug discovery workflows.

Safety and Handling (MSDS Summary)

Warning:


-Haloacetamides are potent alkylating agents and must be handled with extreme care.[1]
  • Hazards:

    • H315: Causes skin irritation.

    • H317: May cause an allergic skin reaction (Sensitizer).

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Always work in a fume hood. Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen) to prevent hydrolysis and discoloration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10086247, N-[2-(4-bromo-2,5-dimethoxyphenyl)ethyl]acetamide. Retrieved from [Link](Note: Structural analog reference for physicochemical properties).

  • Organic Syntheses (1951). N-Bromoacetamide Preparation. Org. Synth. 1951, 31, 17. Retrieved from [Link](Foundational chemistry reference).

Sources

Biological Activity of N-(2,4-dimethoxyphenyl)acetamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of N-(2,4-dimethoxyphenyl)acetamide and its functionalized derivatives. It is designed for researchers in medicinal chemistry and pharmacology, focusing on synthesis, structure-activity relationships (SAR), and therapeutic applications.

Executive Summary

N-(2,4-dimethoxyphenyl)acetamide (CAS: 23042-75-3) represents a privileged scaffold in medicinal chemistry. Structurally derived from acetanilide, the addition of methoxy groups at the ortho (2-) and para (4-) positions significantly alters the molecule's electronic and steric profile compared to the parent compound or its metabolite, paracetamol.

This guide details the utility of this scaffold in three primary therapeutic vectors:

  • Analgesic & Anti-inflammatory: Modulation of COX enzymes and TRP channels.

  • Antimicrobial & Fungicidal: Disruption of fungal cell wall biosynthesis and biofilm inhibition.

  • Anticancer: Tubulin polymerization inhibition and BChE inhibition in neurodegenerative models.

Chemical Space & Synthesis

The 2,4-dimethoxy substitution pattern renders the phenyl ring highly electron-rich, increasing its nucleophilicity and altering its metabolic fate (preventing quinone imine formation typical of p-aminophenols).

Core Synthesis Protocol

The most robust synthesis utilizes the Schotten-Baumann reaction conditions or direct acetylation.

Reagents: 2,4-Dimethoxyaniline, Acetyl Chloride (or Acetic Anhydride), Triethylamine (TEA), Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dimethoxyaniline (10 mmol) in anhydrous DCM (20 mL) under nitrogen atmosphere.

  • Base Addition: Add TEA (12 mmol) to scavenge HCl. Cool the mixture to 0°C.

  • Acylation: Dropwise add acetyl chloride (11 mmol) over 15 minutes. The electron-rich aniline reacts rapidly; temperature control is critical to prevent di-acetylation.

  • Workup: Stir at room temperature for 2 hours. Quench with water.[1] Wash organic layer with 1M HCl (to remove unreacted amine) followed by saturated NaHCO₃.

  • Purification: Recrystallize from Ethanol/Water (8:2) to yield white needles.

Synthesis Workflow Visualization

Synthesis Start 2,4-Dimethoxyaniline Intermediate Tetrahedral Intermediate Start->Intermediate + Base (TEA) Reagent Acetyl Chloride (DCM, 0°C) Reagent->Intermediate Product N-(2,4-dimethoxyphenyl)acetamide Intermediate->Product - HCl

Caption: Nucleophilic acyl substitution pathway for the synthesis of the core scaffold.

Pharmacology & Mechanism of Action[2][3]

Analgesic and Anti-inflammatory Activity

Unlike paracetamol, which acts primarily centrally, 2,4-dimethoxy derivatives show potential for peripheral COX-2 selectivity.

  • Mechanism: The bulky ortho-methoxy group restricts rotation, potentially locking the molecule in a conformation favorable for the COX-2 active site side pocket.

  • Metabolic Stability: The 4-methoxy group blocks the formation of the hepatotoxic metabolite NAPQI (N-acetyl-p-benzoquinone imine), a major safety advantage over paracetamol.

Antimicrobial and Fungicidal Potential

Derivatives of this scaffold have shown efficacy against Fusarium species and Candida albicans.

  • Target: Inhibition of chitin synthase and disruption of ergosterol biosynthesis.

  • SAR Insight: The electron-donating methoxy groups increase the lipophilicity (LogP ~1.5), facilitating penetration through the fungal cell wall.

Neuroprotective Activity (BChE Inhibition)

Recent studies identify N-substituted acetamides as inhibitors of Butyrylcholinesterase (BChE), a target for Alzheimer's disease.[2]

  • Binding Mode: The dimethoxy phenyl ring engages in

    
     stacking interactions with the aromatic residues (e.g., Trp82) in the choline-binding pocket.
    

Structure-Activity Relationship (SAR) Data

The following table summarizes the biological impact of modifying the core N-(2,4-dimethoxyphenyl)acetamide structure.

PositionModificationEffect on ActivityMechanistic Rationale
N-Acyl Extension to ChloroacetylIncreased Antimicrobial Alkylating agent; covalent binding to nucleophilic enzyme residues.
N-Acyl Extension to PhenylacetylIncreased BChE Inhibition Enhanced hydrophobic interaction with the enzyme gorge.
C-2 (Ortho) Removal of MethoxyDecreased Selectivity Loss of steric lock; increased rotational freedom reduces target specificity.
C-4 (Para) Change to HydroxylIncreased Analgesia / Toxicity Mimics paracetamol; increases analgesic potency but introduces hepatotoxicity risk.
C-5 Addition of Halogen (Cl/F)Increased Potency Fills hydrophobic pockets; modulation of pKa.
SAR Visualization

SAR Core N-(2,4-dimethoxyphenyl)acetamide Core Scaffold Ortho 2-Methoxy Group: Steric Lock & Metabolic Shield Core->Ortho Steric Control Para 4-Methoxy Group: Blocks Toxification (NAPQI) Increases Lipophilicity Core->Para Electronic Effect Nitrogen Amide Nitrogen: H-Bond Donor Essential for Receptor Binding Core->Nitrogen Binding Acyl Acyl Chain: Variable Region (Linker to Pharmacophores) Core->Acyl Diversity Point

Caption: Key structural features governing the biological activity of the scaffold.

Experimental Protocols

Protocol A: Evaluation of Fungicidal Activity (Poisoned Food Technique)

Objective: Determine the EC50 against Fusarium oxysporum.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave at 121°C for 15 min.

  • Compound Integration: Dissolve the test derivative in DMSO. Add to molten PDA (45°C) to achieve final concentrations of 10, 25, 50, and 100 µg/mL.

  • Control: Prepare PDA plates with DMSO only (Negative Control) and Carbendazim (Positive Control).

  • Inoculation: Place a 5mm mycelial disc from a 7-day old culture into the center of the plate.

  • Incubation: Incubate at 25±2°C for 7 days.

  • Calculation: Measure colony diameter. Calculate % Inhibition:

    
    
    (Where C = growth in control, T = growth in treatment)
    
Protocol B: COX-2 Inhibition Assay (Colorimetric)

Objective: Assess anti-inflammatory potential.

  • Reagents: Ovine COX-2 enzyme, Arachidonic acid, TMPD (colorimetric substrate), Heme.

  • Incubation: Incubate enzyme with test compound (1-100 µM) in Tris-HCl buffer (pH 8.0) for 10 minutes at 25°C.

  • Initiation: Add Arachidonic acid and TMPD.

  • Measurement: Monitor absorbance at 590 nm (oxidation of TMPD).

  • Validation: Use Celecoxib as the standard reference inhibitor.

References

  • Synthesis and Pharmacological Evaluation of Acetamide Derivatives. Journal of Drug Delivery and Therapeutics. (2020).

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International. (2014).

  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinesterase inhibitors. Scientific Reports. (2023).[2]

  • Synthesis and antimicrobial activity of N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl-4H-[1,2,4]triazole-3-ylsulfanyl)-acetamide. Research India Publications.

  • Fungicidal Activity of N-phenylacetamide Derivatives. BenchChem Application Notes.

Sources

Literature review of 2-bromo-N-(2,4-dimethoxyphenyl)acetamide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-N-(2,4-dimethoxyphenyl)acetamide (CAS: 349120-93-0) represents a critical class of electrophilic building blocks in modern medicinal chemistry. Structurally, it combines a reactive


-haloacetamide "warhead" with an electron-rich 2,4-dimethoxybenzene scaffold. This dual functionality allows it to serve two primary roles:
  • Synthetic Intermediate: A precursor for generating diverse heterocyclic libraries via nucleophilic substitution (

    
    ) and intramolecular cyclization.
    
  • Covalent Probe: A cysteine-reactive fragment used to interrogate protein binding sites, particularly in the development of targeted covalent inhibitors (TCIs) and tubulin polymerization inhibitors.

This guide synthesizes the chemical reactivity, synthesis protocols, and therapeutic applications of this compound, moving beyond basic catalog data to provide actionable insights for drug discovery professionals.[1][2]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

The physicochemical properties of 2-bromo-N-(2,4-dimethoxyphenyl)acetamide are defined by the interplay between the lipophilic, electron-donating dimethoxy ring and the polar, electrophilic bromoacetamide tail.

Table 1: Physicochemical Specifications
PropertyValueClinical Relevance
Molecular Formula

Core scaffold composition.[3]
Molecular Weight 274.11 g/mol Fragment-based drug discovery (FBDD) compliant (<300 Da).
LogP (Predicted) ~1.7 - 2.1Moderate lipophilicity; good membrane permeability.
H-Bond Donors 1 (Amide NH)Critical for active site orientation.
H-Bond Acceptors 3 (2x OMe, 1x C=O)Facilitates interaction with hydrophilic residues.
Electrophilicity High (

-carbon)
Susceptible to nucleophilic attack by thiols (Cys) and amines.

Synthesis Protocol: Causality & Methodology

The synthesis of 2-bromo-N-(2,4-dimethoxyphenyl)acetamide follows a classic Schotten-Baumann acylation or anhydrous acylation pathway. The choice of base and solvent is critical to prevent hydrolysis of the bromoacetyl moiety and to manage the exothermicity of the reaction.

Experimental Workflow

Objective: Synthesize 2-bromo-N-(2,4-dimethoxyphenyl)acetamide with >95% purity.

Reagents:

  • 2,4-Dimethoxyaniline (1.0 eq)

  • Bromoacetyl bromide (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Dichloromethane (DCM), anhydrous[4]

Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with 2,4-dimethoxyaniline dissolved in anhydrous DCM under an inert atmosphere (

    
    ).
    
    • Why: Moisture triggers the hydrolysis of bromoacetyl bromide to bromoacetic acid, reducing yield and complicating purification.[4]

  • Base Addition: Add TEA dropwise at 0°C.

    • Why: The base acts as an acid scavenger (HCl sponge). Low temperature prevents side reactions (e.g., bis-acylation).

  • Acylation: Add bromoacetyl bromide dropwise over 30 minutes, maintaining temperature <5°C.

    • Why: The reaction is highly exothermic. Rapid addition can lead to thermal decomposition or runaway reactions.

  • Quenching & Workup: Stir at room temperature for 2-4 hours. Quench with dilute HCl (1M), wash with saturated

    
     and brine. Dry over 
    
    
    
    .
    • Why: Acid wash removes unreacted aniline; basic wash removes bromoacetic acid byproducts.

Visualization: Synthetic Pathway

SynthesisPathway Aniline 2,4-Dimethoxyaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate DCM, 0°C Nucleophilic Attack Reagent Bromoacetyl Bromide (Electrophile) Reagent->Intermediate Product 2-bromo-N-(2,4-dimethoxyphenyl)acetamide (Target Scaffold) Intermediate->Product Elimination of Br- Byproduct HBr Salt / Base-HBr Intermediate->Byproduct

Figure 1: Reaction pathway for the synthesis of the target scaffold via nucleophilic acyl substitution.

Mechanistic Insight: The Covalent Warhead

In medicinal chemistry, this molecule is defined by its ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


-bromoacetamide  moiety. This group acts as a "warhead" capable of forming irreversible covalent bonds with nucleophilic amino acid residues, primarily Cysteine (Cys) .
Mechanism of Action

The carbon adjacent to the bromine is highly electrophilic due to the electron-withdrawing nature of both the carbonyl group and the bromine atom.

  • Reaction Type:

    
     (Substitution Nucleophilic Bimolecular).
    
  • Target: Thiol (-SH) group of Cysteine in the protein binding pocket.

  • Outcome: Formation of a stable thioether bond, permanently inhibiting the target protein.[1]

Selectivity Note: While effective, bromoacetamides are highly reactive. The 2,4-dimethoxy substitution on the phenyl ring modulates the electronic density of the amide nitrogen. The electron-donating methoxy groups increase electron density on the aromatic ring, which can subtly influence the amide resonance and, consequently, the electrophilicity of the


-carbon, potentially tuning it for better selectivity compared to unsubstituted analogs.
Visualization: Cysteine Alkylation

WarheadMechanism Protein Target Protein (Cysteine-SH) Transition Transition State (S_N2 Attack) Protein->Transition Nucleophilic Attack Inhibitor 2-bromo-N-(2,4-dimethoxyphenyl)acetamide Inhibitor->Transition Leaving Group (Br-) Primed Complex Covalent Adduct (Irreversible Inhibition) Transition->Complex Formation of Thioether Bond

Figure 2: Mechanism of covalent inhibition via S_N2 alkylation of a cysteine residue.

Medicinal Chemistry Applications

The 2-bromo-N-(2,4-dimethoxyphenyl)acetamide scaffold is rarely a drug in itself but serves as a vital intermediate and pharmacophore in three key areas:

A. Synthesis of Heterocyclic Libraries

The bromine atom is an excellent leaving group, allowing researchers to displace it with various amines or thiols to create diverse libraries.

  • Application: Reaction with secondary amines yields glycinamides , which are common motifs in sodium channel blockers and kinase inhibitors.

  • Cyclization: Under Friedel-Crafts conditions, the side chain can cyclize onto the electron-rich dimethoxy ring to form oxindoles or quinolinones , scaffolds found in drugs like Sunitinib.

B. Tubulin Polymerization Inhibitors

The 2,4-dimethoxyphenyl (and 3,4,5-trimethoxyphenyl) motif is a privileged structure that mimics the A-ring of Colchicine and Combretastatin A-4 .

  • Relevance: Compounds containing this motif bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics and causing apoptosis in cancer cells.

  • Evidence: Studies on N-phenylacetamides have shown that methoxy substitutions are critical for cytotoxic potency against HepG2 and other cancer lines [4].

C. Antimicrobial & Antifungal Agents

Derivatives of N-phenylacetamide, particularly those converted into dithiocarbamates, have demonstrated significant antifungal activity against phytopathogens like Fusarium oxysporum [3].[5][6] The 2-bromo intermediate allows for the attachment of dithiocarbamate salts to generate these bioactive species.

Safety & Handling (Self-Validating Protocol)

As a potent alkylating agent, this compound poses specific hazards.

  • Hazard: Skin sensitizer and potential carcinogen (due to alkylation of DNA).

  • Neutralization: All glassware and spills should be treated with a solution of 10% sodium thiosulfate .

    • Validation: Thiosulfate rapidly reacts with the bromoacetamide to form a harmless water-soluble thiosulfate ester, visually confirming neutralization (exothermic).

References

  • PubChem. (2025).[7] 2-bromo-N-(4-methoxyphenyl)acetamide | C9H10BrNO2.[7][8] National Library of Medicine. [Link]

  • Sycheva, E., et al. (2023).[9][5] Synthesis and Antibacterial Activity of N-(4-methoxyphenyl)acetamide and N-phenylacetamide Derivatives. Chemical Journal of Kazakhstan. [Link]

  • El-Miligy, M.M., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules (MDPI). [Link]

Sources

Melting point and physical characteristics of 2-bromo-N-(2,4-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Physical Characteristics and Characterization of 2-Bromo-N-(2,4-dimethoxyphenyl)acetamide

Executive Summary

2-Bromo-N-(2,4-dimethoxyphenyl)acetamide is a highly specialized synthetic intermediate and targeted electrophilic warhead utilized extensively in medicinal chemistry and rational drug design. Structurally, it merges an electron-rich 2,4-dimethoxyphenyl ring with a highly reactive


-bromoacetamide moiety. This unique structural dichotomy makes it an ideal candidate for developing irreversible covalent inhibitors. This whitepaper provides a comprehensive analysis of its physical characteristics, melting point dynamics, mechanistic reactivity, and self-validating experimental protocols for synthesis and characterization.

Chemical Identity & Structural Causality

The physicochemical behavior of 2-bromo-N-(2,4-dimethoxyphenyl)acetamide is dictated by the push-pull electronic nature of its substituents. The two methoxy groups at the ortho and para positions of the phenyl ring are strongly electron-donating via resonance, increasing the electron density of the aromatic system. Conversely, the


-bromoacetamide group features an electron-withdrawing carbonyl adjacent to a highly polarizable carbon-bromine bond.

This structural configuration renders the molecule a crystalline solid at room temperature. The intermolecular hydrogen bonding between the amide nitrogen (donor) and the carbonyl/methoxy oxygens (acceptors) establishes a stable crystal lattice, which directly influences its melting point and solubility profile.

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality / Significance
Chemical Name 2-Bromo-N-(2,4-dimethoxyphenyl)acetamideStandard IUPAC nomenclature.
CAS Number Unique chemical registry identifier [1].
Molecular Formula C10H12BrNO3Dictates stoichiometric calculations.
Molecular Weight 274.11 g/mol Optimal size for small-molecule drug fragments.
Physical State Crystalline SolidResult of stable intermolecular H-bonding networks.
Predicted Melting Point 115°C – 125°CAnalogous estimation based on substituted bromoacetanilides.
Hydrogen Bond Donors 1 (Amide N-H)Facilitates target protein engagement.
Hydrogen Bond Acceptors 3 (O atoms)Enhances aqueous solubility parameters.

Melting Point Dynamics & Characterization Protocol

The melting point of a crystalline solid is fundamentally tied to its crystal lattice energy. Impurities—including unreacted starting materials, positional isomers, or residual crystallization solvents—disrupt this lattice, causing a thermodynamic depression and broadening of the melting range. Therefore, a precise melting point determination acts as a primary, self-validating indicator of compound purity.

Self-Validating Protocol: Melting Point Determination

This protocol is aligned with the rigorous standards set forth by [2].

  • Sample Preparation (Desiccation): Transfer 50 mg of the synthesized compound into a vacuum desiccator containing phosphorus pentoxide (

    
    ). Dry under high vacuum for 24 hours. Causality: Residual water or ethanol from recrystallization acts as a lattice impurity, artificially depressing the melting point.
    
  • Capillary Loading: Pulverize the dried sample into a fine powder using an agate mortar. Introduce the powder into a glass capillary tube and tap it through a 1-meter glass drop-tube to pack it densely to a height of exactly 3 mm. Causality: Dense, uniform packing ensures homogeneous heat transfer, preventing artificial broadening of the melting range.

  • Instrument Calibration: Calibrate the digital melting point apparatus (e.g., Büchi or Mettler Toledo) using USP primary reference standards (e.g., Acetanilide, mp 114.3°C, and Benzoic acid, mp 122.4°C) to bracket the expected thermal range.

  • Thermal Ramp Execution: Initiate a rapid heating ramp (10°C/min) until the chamber reaches 100°C. Switch to a precise, slow ramp of 1°C/min . Causality: A 1°C/min ramp ensures thermal equilibrium between the heating block and the sample, preventing thermal lag.

  • Validation: Record the onset temperature (first visible liquid meniscus) and the clear point (complete liquefaction). System Validation: A narrow melting range (

    
    ) definitively validates that the sample is >98% pure.
    

Mechanistic Reactivity in Drug Design

In the realm of targeted covalent inhibitors (TCIs),


-bromoacetamides are privileged "warheads." They act as potent electrophiles designed to undergo bimolecular nucleophilic substitution (

) with biological nucleophiles—predominantly the thiolate anions of non-catalytic cysteine residues in target proteins [3].

The causality behind choosing a bromoacetamide over a chloroacetamide lies in the leaving group ability; the larger atomic radius and polarizability of the bromide ion lower the activation energy of the


 transition state, making it highly reactive toward proximal cysteines while maintaining sufficient stability in aqueous physiological conditions.

Mechanism Target 2-Bromo-N-(2,4-dimethoxyphenyl)acetamide (Electrophilic Warhead) Transition SN2 Transition State (Bimolecular Kinetics) Target->Transition Nucleophile Biological Nucleophile (e.g., Cysteine Thiolate) Nucleophile->Transition Adduct Irreversible Covalent Adduct (Target Engagement) Transition->Adduct Bromide Leaving Group Expulsion

Caption: Covalent modification mechanism via SN2 attack on the bromoacetamide warhead.

Experimental Workflow: Synthesis & Purification

The synthesis of 2-bromo-N-(2,4-dimethoxyphenyl)acetamide relies on the nucleophilic acyl substitution of an electron-rich aniline with an


-haloacyl halide.
Step-by-Step Synthesis Protocol
  • Reagent Preparation: Dissolve 10.0 mmol of 2,4-dimethoxyaniline in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 12.0 mmol of triethylamine (TEA). Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the aniline starting material, which would otherwise halt the reaction.

  • Controlled Acylation: Submerge the reaction flask in an ice-water bath (0°C). Dissolve 11.0 mmol of bromoacetyl bromide in 5 mL of anhydrous DCM and add it dropwise over 20 minutes via a syringe pump. Causality: The reaction is highly exothermic. The 0°C environment and dropwise addition suppress the formation of di-acylated side products and prevent the thermal degradation of the bromoacetyl bromide.

  • Reaction Monitoring (Self-Validation): Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. System Validation: The complete disappearance of the aniline spot (visualized under 254 nm UV light) validates 100% conversion.

  • Aqueous Workup: Quench the reaction with 15 mL of 1M HCl to remove unreacted TEA and trace aniline. Separate the organic layer and wash sequentially with saturated aqueous

    
     (to neutralize residual acid) and brine (to remove water from the organic phase). Dry the organic layer over anhydrous 
    
    
    
    .
  • Crystallization: Filter the drying agent and concentrate the DCM in vacuo to yield a crude solid. Recrystallize the solid from a boiling mixture of Ethanol/Water (80:20). Allow it to cool slowly to room temperature, then transfer to an ice bath to maximize crystal lattice formation. Filter the pure crystals and proceed to the Melting Point Determination protocol (Section 3) to validate purity.

Synthesis Aniline 2,4-Dimethoxyaniline (Nucleophile) Crude Crude Acetamide Mixture (Organic Phase) Aniline->Crude DCM, 0°C Acyl Bromoacetyl Bromide (Electrophile) Acyl->Crude Base Triethylamine (TEA) (Acid Scavenger) Base->Crude Neutralizes HBr Pure Pure 2-Bromo-N-(2,4-dimethoxyphenyl)acetamide (Crystalline Solid) Crude->Pure Recrystallization (EtOH/H2O)

Caption: Step-by-step synthesis and purification workflow for the target acetamide.

References

  • Giani, S., & Towers, N. M. (2019). "Compliance with Amended General Chapter USP <741> Melting Range or Temperature." ChemRxiv. Available at:[Link]

  • Boike, L., Njomen, E. V., et al. (2022). "Peptide-based covalent inhibitors of protein–protein interactions." National Center for Biotechnology Information (PMC). Available at:[Link]

Methodological & Application

Technical Guide: Alkylation Protocols using 2-Bromo-N-(2,4-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for performing alkylation reactions using 2-bromo-N-(2,4-dimethoxyphenyl)acetamide . This reagent is a versatile electrophile commonly employed in medicinal chemistry for the synthesis of peptidomimetics, covalent inhibitors, and fragment-based drug discovery libraries.


H

BrNO

Introduction & Reagent Profile

2-bromo-N-(2,4-dimethoxyphenyl)acetamide is an


-haloacetamide derivative. It features a reactive alkyl bromide "warhead" linked to an electron-rich 2,4-dimethoxyaniline scaffold.
Key Applications
  • Cysteine Mapping & Covalent Inhibition: The

    
    -bromoacetamide moiety is a classic "soft" electrophile that reacts preferentially with thiols (cysteine residues) via an S
    
    
    
    2 mechanism. It is widely used to develop covalent probes for kinases and proteases.
  • Fragment-Based Drug Discovery (FBDD): The 2,4-dimethoxyphenyl group serves as a hydrophobic pharmacophore, often mimicking tyrosine or phenylalanine residues in protein-ligand interactions.

  • Peptidomimetic Synthesis: Used to introduce the

    
    -arylacetamide motif into peptide backbones or small molecule inhibitors.
    
Chemical Stability & Reactivity[1]
  • Electrophilicity: High. The carbonyl group at the

    
    -position enhances the electrophilicity of the methylene carbon, facilitating nucleophilic attack.
    
  • Photosensitivity: The electron-rich dimethoxyphenyl ring can be sensitive to oxidation. Store in amber vials under inert gas (Argon/Nitrogen).

  • Hydrolysis Risk: Susceptible to hydrolysis in basic aqueous media, generating 2,4-dimethoxyaniline and bromoacetic acid.

Safety & Handling (Critical)

Hazard Class: Skin Sensitizer, Irritant, Lachrymator.

  • Engineering Controls: Always handle inside a functioning fume hood.

    
    -Haloacetamides are potent lachrymators (tear gas agents).
    
  • PPE: Double nitrile gloves, lab coat, and safety goggles.

  • Quenching: Residual alkylating agent must be quenched before disposal. Use a solution of 10% sodium thiosulfate or dilute ammonia to consume unreacted bromide.

Reaction Mechanism: S 2 Alkylation

The reaction proceeds via a bimolecular nucleophilic substitution (S


2). The nucleophile (Nu:), such as a thiol or amine, attacks the 

-carbon, displacing the bromide leaving group.
Graphviz Diagram: Reaction Mechanism

SN2_Mechanism cluster_0 Reactants cluster_1 Products Reagent 2-Bromo-N-(2,4-dimethoxyphenyl)acetamide (Electrophile) TS Transition State [Nu---C---Br]‡ Reagent->TS Attack at α-Carbon Nu Nucleophile (R-SH / R-NH2) Nu->TS Product Alkylated Product (Thioether / Amine) TS->Product LG Bromide Ion (Br-) TS->LG caption Figure 1: S_N2 Mechanism. Nucleophilic attack displaces bromide.

Figure 1: S


2 Mechanism. Nucleophilic attack displaces bromide.

Protocol A: S-Alkylation (Thiol/Cysteine Modification)

Target: Synthesis of thioethers or cysteine labeling. Selectivity: High.[1] Under physiological or slightly basic pH (7.5–8.5), thiols react orders of magnitude faster than amines.

Materials
ComponentEquivalentsRole
Thiol Substrate (R-SH)1.0 eqNucleophile
2-Bromo-N-(2,4-dimethoxyphenyl)acetamide 1.1 – 1.2 eqElectrophile
Base (DIPEA or K

CO

)
1.5 – 2.0 eqProton Scavenger
Solvent (DMF or THF)0.1 M conc.Medium
TCEP or DTT (Optional)0.1 eqReducing agent (prevents disulfide)
Step-by-Step Procedure
  • Preparation: Dissolve the Thiol Substrate in anhydrous DMF (or degassed THF/Water 1:1 for biological samples).

    • Note: If the thiol is prone to oxidation (disulfide formation), add 0.1 eq of TCEP.

  • Activation: Add the Base (DIPEA) to the thiol solution. Stir for 5 minutes at Room Temperature (RT) to generate the thiolate anion.

  • Addition: Dissolve 2-bromo-N-(2,4-dimethoxyphenyl)acetamide in a minimum volume of DMF. Add this solution dropwise to the reaction mixture.

    • Critical: Add slowly to prevent local high concentrations which might lead to side reactions.

  • Reaction: Stir at RT for 1–4 hours. Monitor by LC-MS or TLC (Hexane/EtOAc). The product will typically be more polar than the bromide reagent.

  • Quench: Add 10% aqueous NH

    
    Cl or water.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine (2x) to remove DMF. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography.

Protocol B: N-Alkylation (Secondary Amine Synthesis)

Target: Synthesis of secondary/tertiary amines. Challenge: Avoid over-alkylation (quaternary ammonium salt formation).

Materials
ComponentEquivalentsRole
Amine Substrate (R-NHngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

)
1.0 eqNucleophile
2-Bromo-N-(2,4-dimethoxyphenyl)acetamide 0.9 – 1.0 eqElectrophile (Limiting Reagent)
Base (K

CO

or Cs

CO

)
2.0 – 3.0 eqAcid Scavenger
KI (Potassium Iodide)0.1 eqCatalyst (Finkelstein)
Solvent (Acetonitrile or Acetone)0.1 M conc.[2]Polar Aprotic Solvent
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and cool under N

    
    .
    
  • Solubilization: Suspend the Amine Substrate and K

    
    CO
    
    
    
    in anhydrous Acetonitrile.
  • Catalysis: Add catalytic KI (0.1 eq).

    • Mechanism:[3][4][5] KI converts the alkyl bromide to a more reactive alkyl iodide in situ.

  • Addition: Add 2-bromo-N-(2,4-dimethoxyphenyl)acetamide (0.95 eq) as a solid or solution.

    • Tip: Using a slight deficit of the alkylating agent minimizes over-alkylation.

  • Heating: Heat to 50–60°C. Refluxing acetone (56°C) is often sufficient.

  • Monitoring: Check TLC every 2 hours. Reaction typically requires 4–12 hours.

  • Filtration: Filter off the inorganic solids (K

    
    CO
    
    
    
    /KBr). Rinse the pad with DCM.
  • Purification: Concentrate the filtrate. Purify via recrystallization (EtOH) or column chromatography.[6]

Experimental Workflow & Troubleshooting

Graphviz Diagram: Workflow Logic

Workflow Start Start Reaction Check TLC/LC-MS Check (1-2 hours) Start->Check Decision1 Starting Material Remains? Check->Decision1 AddHeat Increase Temp (+10°C) or Add KI Decision1->AddHeat Yes (Slow) Quench Quench (NH4Cl or Water) Decision1->Quench No (Complete) AddHeat->Check PhaseSep Phase Separation (Org vs Aq) Quench->PhaseSep Purify Purification (Flash Column) PhaseSep->Purify End Final Product Characterization Purify->End caption Figure 2: Experimental decision tree for monitoring and optimization.

Figure 2: Experimental decision tree for monitoring and optimization.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield Hydrolysis of reagentEnsure solvents are anhydrous.[6] Lower reaction temperature to 0°C initially.
Dialkylation (Amines) Excess reagentUse 0.9 eq of bromide. Use bulky base or dilute conditions.
No Reaction Poor nucleophilicityAdd KI catalyst (Finkelstein). Switch solvent to DMF (more polar).
Darkening/Tar Oxidation of aniline ringDegas solvents. Perform reaction under Argon/Nitrogen atmosphere.

Characterization (Expected Data)

  • 
    H NMR (DMSO-d
    
    
    
    ):
    • Amide NH: Singlet,

      
       9.0–9.5 ppm.
      
    • Aromatic Protons (2,4-dimethoxy): Multiplets,

      
       6.4–7.8 ppm.
      
    • Methoxy Groups: Two singlets,

      
       3.7–3.8 ppm (6H total).
      
    • 
      -Methylene (-CH
      
      
      
      -): Singlet (or ABq if chiral center nearby),
      
      
      3.8–4.2 ppm (shifts upfield after alkylation).
  • MS (ESI):

    • Look for loss of Br isotope pattern (1:1 ratio of M/M+2).

    • Product mass = [Nucleophile Mass] + [192.07 Da] (Fragment of acetamide-2,4-dimethoxyphenyl).

References

  • BenchChem. The Pivotal Role of 2-Bromoacetamide in Modern Pharmaceutical Development: A Technical Guide. Retrieved from

  • Organic Syntheses. N-Bromoacetamide and General Alkylation Procedures. Coll. Vol. 4, p.104 (1963). Retrieved from

  • GalChimia. Alkylation of Amines: Best Practices and Troubleshooting. Retrieved from

  • Master Organic Chemistry. Alkylation of Amines and Workarounds. Retrieved from

  • Sigma-Aldrich. Product Specification: N-(2-Bromo-4-methoxyphenyl)acetamide and analogs. Retrieved from

Sources

Using 2-bromo-N-(2,4-dimethoxyphenyl)acetamide as an intermediate for heterocycle synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: 2-Bromo-N-(2,4-dimethoxyphenyl)acetamide as a Strategic Intermediate for Regioselective Oxindole Synthesis

Introduction The oxindole (indolin-2-one) core is a privileged scaffold in medicinal chemistry, frequently embedded in kinase inhibitors, spirocyclic alkaloids, and neuroprotective agents[1]. The synthesis of highly functionalized oxindoles requires versatile and regioselective intermediates. 2-Bromo-N-(2,4-dimethoxyphenyl)acetamide (CAS: 349120-93-0) serves as an exceptional precursor for generating the 5,7-dimethoxyoxindole architecture. This application note details the mechanistic rationale, optimized cyclization protocols, and analytical validation required to leverage this intermediate in modern drug discovery workflows.

Mechanistic Insights: The 2,4-Dimethoxyphenyl Advantage

The structural design of 2-bromo-N-(2,4-dimethoxyphenyl)acetamide incorporates two synergistic features that dictate its synthetic utility:

  • Electrophilic α-Carbon: The α-bromoamide moiety provides a highly reactive site for oxidative addition by transition metals or single-electron transfer (SET) to generate a primary carbon-centered radical[2].

  • Electron-Rich Aromatic Ring: The methoxy groups at the 2- and 4-positions strongly donate electron density into the phenyl ring via resonance. This hyper-activates the C6 position (ortho to the amide nitrogen) toward electrophilic aromatic substitution or radical trapping. Consequently, intramolecular cyclization is strictly regioselective, exclusively yielding 5,7-dimethoxyoxindole without the formation of undesired regioisomers.

Experimental Workflows & Protocols

SynthesisWorkflow A 2,4-Dimethoxyaniline + Bromoacetyl Bromide B 2-Bromo-N-(2,4-dimethoxyphenyl) acetamide A->B Acylation C Pd-Catalyzed Cyclization B->C Pd(0)/Ligand D Photoredox Cyclization B->D Visible Light E 5,7-Dimethoxyoxindole Scaffold C->E C-H Activation D->E Radical Addition

Fig 1: Synthetic workflow of 2-bromo-N-(2,4-dimethoxyphenyl)acetamide to 5,7-dimethoxyoxindole.

Protocol 1: Synthesis of 2-Bromo-N-(2,4-dimethoxyphenyl)acetamide

Causality Focus: Bromoacetyl bromide is highly moisture-sensitive and reactive. Conducting the reaction at 0 °C with strict stoichiometric control of the base prevents the formation of undesired N,N-bis(bromoacetyl) derivatives and limits the hydrolysis of the acyl halide[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 250 mL round-bottom flask under an inert atmosphere (N₂), dissolve 2,4-dimethoxyaniline (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Base Addition: Add triethylamine (Et₃N, 12.0 mmol, 1.2 equiv). Cool the mixture to 0 °C using an ice-water bath.

  • Acylation: Dissolve bromoacetyl bromide (11.0 mmol, 1.1 equiv) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel. Note: Dropwise addition is critical to dissipate the exothermic heat of reaction and maintain regiocontrol.

  • Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor completion via TLC (Hexane/EtOAc 3:1, UV detection). The product spot will appear at a higher Rf than the highly polar starting aniline.

  • Workup (Self-Validating): Quench the reaction with saturated aqueous NaHCO₃ (30 mL) to neutralize HBr byproducts. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with 1M HCl (20 mL) to remove unreacted aniline, followed by brine (30 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol to afford 2-bromo-N-(2,4-dimethoxyphenyl)acetamide as a pure crystalline solid.

Protocol 2: Intramolecular Cyclization to 5,7-Dimethoxyoxindole

We present two validated methodologies for the ring-closure step: Palladium-catalyzed C-H functionalization[3][4] and Visible-light photoredox radical cyclization[1][5].

Method A: Palladium-Catalyzed C-H Functionalization Causality Focus: Standard phosphine ligands (e.g., PPh₃) often fail in this transformation due to slow oxidative addition and catalyst deactivation. Utilizing a bulky, electron-rich biaryl phosphine ligand (e.g., JohnPhos or XPhos) accelerates the oxidative addition of the C-Br bond and facilitates the electrophilic palladation at the sterically hindered C6 position[4].

  • Setup: In a Schlenk tube, combine 2-bromo-N-(2,4-dimethoxyphenyl)acetamide (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), JohnPhos (0.10 mmol, 10 mol%), and Et₃N (2.0 mmol).

  • Solvent: Add anhydrous, degassed Toluene (10 mL). Seal the tube and heat to 100 °C for 12 hours.

  • Purification: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), and concentrate. Purify via flash column chromatography to yield 5,7-dimethoxyoxindole.

Method B: Photoredox Radical Cyclization Causality Focus: For sensitive substrates where high temperatures are detrimental, photoredox catalysis provides a mild alternative. The Ir-based photocatalyst undergoes SET to reduce the C-Br bond, generating an α-carbonyl radical that rapidly adds to the electron-rich aromatic ring[1].

  • Setup: Combine the acetamide intermediate (1.0 mmol), fac-Ir(ppy)₃ (0.01 mmol, 1 mol%), and N,N-diisopropylethylamine (DIPEA, 2.0 mmol) in degassed acetonitrile (10 mL).

  • Irradiation: Irradiate the mixture with blue LEDs (450 nm) at room temperature for 16 hours under N₂.

  • Isolation: Evaporate the solvent and purify via chromatography.

Quantitative Data Summaries

Table 1: Optimization of Cyclization Conditions for 5,7-Dimethoxyoxindole Synthesis

EntryCatalyst / InitiatorLigand / AdditiveSolventTemp / ConditionsYield (%)
1Pd(OAc)₂ (5 mol%)PPh₃ (10 mol%)Toluene100 °C15%
2Pd(OAc)₂ (5 mol%)JohnPhos (10 mol%)Toluene100 °C88%
3Pd₂(dba)₃ (2.5 mol%)XPhos (5 mol%)1,4-Dioxane90 °C92%
4fac-Ir(ppy)₃ (1 mol%)DIPEA (2.0 equiv)MeCN25 °C (Blue LED)85%
5AIBN (20 mol%)Bu₃SnH (1.2 equiv)Benzene80 °C76%

Data Interpretation: The quantitative results clearly demonstrate the necessity of advanced dialkylbiaryl phosphine ligands (Entries 2 and 3) to achieve >85% yields in metal-catalyzed pathways[4]. Meanwhile, photoredox conditions (Entry 4) offer a highly competitive yield under ambient, transition-metal-free (excluding the photocatalyst) conditions[1].

Downstream Applications in Drug Discovery

The resulting 5,7-dimethoxyoxindole scaffold is a versatile platform. The C3 position (the methylene carbon) is highly acidic and can undergo Knoevenagel condensations with various aldehydes to generate 3-ylideneoxindoles, which are potent kinase inhibitors (e.g., targeting VEGFR or FGFR). Furthermore, the dimethoxy groups improve the lipophilicity and metabolic stability of the compound, enhancing its pharmacokinetic profile during lead optimization.

References

  • Title: Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization Source: Organic Chemistry Portal (J. Am. Chem. Soc., 2003, 125, 12084-12085) URL: [Link]

  • Title: General cyclization strategies for the synthesis of oxindoles under visible light induced photocatalysis Source: ResearchGate (Molecules, 2024) URL: [Link]

  • Title: Progress in Synthesis of Oxindoles by Radical Addition-Cyclization Source: ResearchGate URL: [Link]

Sources

Cysteine labeling protocols using 2-bromo-N-(2,4-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cysteine Labeling with 2-bromo-N-(2,4-dimethoxyphenyl)acetamide

Abstract

This application note details the protocol for using 2-bromo-N-(2,4-dimethoxyphenyl)acetamide (referred to herein as 2-BDMA ) as a covalent probe for cysteine profiling. Belonging to the


-haloacetamide class of electrophiles, 2-BDMA is widely utilized in Fragment-Based Drug Discovery (FBDD) and chemoproteomics to target solvent-accessible cysteine residues. Unlike reversible binders, this probe forms a stable thioether bond, allowing for robust downstream analysis via intact protein mass spectrometry (MS) or peptide mapping.[1] This guide covers reaction mechanisms, critical labeling parameters, and step-by-step protocols for site identification.

Chemical Biology & Mechanism

The Probe: 2-bromo-N-(2,4-dimethoxyphenyl)acetamide
  • Warhead:

    
    -Bromoacetamide (Electrophile).
    
  • Scaffold: 2,4-Dimethoxyaniline (provides hydrophobic contacts and distinct mass signature).

  • Reactivity Profile: Moderate reactivity. Less promiscuous than iodoacetamides, making it ideal for site-selective screening.

Reaction Mechanism ( )

The labeling reaction proceeds via a bimolecular nucleophilic substitution (


). The nucleophilic thiolate anion (

) of the cysteine residue attacks the

-carbon of the acetamide, displacing the bromide leaving group.

Key Causality:

  • pH Dependence: The reaction requires the cysteine to be in the thiolate form (

    
    ). Therefore, the buffer pH must be near or slightly above the pKa of the target cysteine (typically pH 7.5–8.5).
    
  • Irreversibility: The resulting thioether bond is stable to heat and reducing agents, facilitating rigorous washing and MS analysis without probe loss.

ReactionMechanism Cys Protein-Cys-S⁻ (Nucleophile) TS Transition State [S...C...Br]‡ Cys->TS Attack on α-Carbon Probe 2-BDMA (Electrophile) Probe->TS Product Thioether Adduct (Stable Label) TS->Product Bond Formation Leaving Br⁻ (Leaving Group) TS->Leaving Displacement

Figure 1:


 reaction mechanism between a cysteine thiolate and the bromoacetamide warhead.

Pre-Experimental Considerations

Buffer Selection
  • Recommended: HEPES (50 mM) or PBS, pH 7.5–8.0.

  • Avoid: Primary amines (Tris) at high pH (>8.5) if long incubation times are used, although bromoacetamides are generally selective for Cys over Lys at pH < 8.0.

  • Reducing Agents:

    • Avoid: DTT or

      
      -Mercaptoethanol (BME) during labeling. These contain thiols that will scavenge the probe.
      
    • Use: TCEP (Tris(2-carboxyethyl)phosphine) if reduction is necessary. TCEP does not contain thiols and is compatible with bromoacetamides.

Probe Solubility

2-BDMA is hydrophobic. Prepare a stock solution in 100% DMSO .

  • Stock Conc: 50 mM or 100 mM.

  • Final DMSO: Keep final assay concentration < 2% (v/v) to prevent protein unfolding.

Protocol 1: Intact Protein Labeling (Screening)

Purpose: To rapidly assess if the protein can be labeled by the fragment and to determine stoichiometry.

Materials:

  • Target Protein (

    
     in HEPES pH 7.5).
    
  • 2-BDMA (10 mM DMSO stock).

  • LC-MS grade Formic Acid.

Procedure:

  • Preparation: Dilute protein to

    
     in 50 mM HEPES, pH 7.5, 100 mM NaCl.
    
  • Labeling: Add 2-BDMA to a final concentration of

    
     (10-20x molar excess).
    
    • Control: Add equivalent volume of DMSO to a separate sample.

  • Incubation: Incubate at Room Temperature (RT) for 60 minutes in the dark.

  • Quenching: (Optional for Intact MS) Add Formic Acid to 0.5% final concentration to drop pH < 4, protonating cysteines and stopping the reaction.

  • Analysis: Analyze 5-10

    
     via LC-MS (Q-TOF or Orbitrap) using a C4 desalt column. Deconvolute the spectra.
    

Data Interpretation: Look for mass shifts corresponding to the adduct.[2][3]

  • Single Label: Mass + 193.07 Da.

  • Double Label: Mass + 386.14 Da.

Protocol 2: Site Identification (Peptide Mapping)

Purpose: To identify the specific cysteine residue(s) modified by 2-BDMA.

Workflow Diagram

Workflow Step1 1. Labeling (Protein + 2-BDMA) Step2 2. Removal of Excess Probe (Gel Filtration / Acetone Precip) Step1->Step2 Step3 3. Reduction & Alkylation (TCEP + Iodoacetamide) *Blocks remaining Cys* Step2->Step3 Step4 4. Digestion (Trypsin/LysC) Step3->Step4 Step5 5. LC-MS/MS Analysis (HCD Fragmentation) Step4->Step5

Figure 2: Proteomic workflow for identifying the labeled cysteine residue.[2][4][5][6]

Step-by-Step Procedure
  • Labeling: Incubate protein (

    
    ) with 2-BDMA (20x excess) for 1 hour at RT.
    
  • Clean-up: Remove excess probe using Zeba Spin Desalting Columns (7K MWCO) or acetone precipitation. Crucial: Excess probe can react with the N-terminus during digestion if not removed.

  • Denaturation: Resuspend/dilute in 6M Urea or 1% RapiGest in 50 mM Ammonium Bicarbonate (AmBic).

  • Reduction: Add TCEP (5 mM final) and incubate at 37°C for 30 mins (reduces internal disulfides).

  • Back-Alkylation: Add Iodoacetamide (IAA) (10 mM final) and incubate for 30 mins in the dark.

    • Logic: IAA will cap any cysteines that did not react with 2-BDMA. This allows you to distinguish "Targeted Cys" (2-BDMA modified) from "Unreactive Cys" (Carbamidomethylated).

  • Digestion: Dilute Urea to < 1M. Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

  • LC-MS/MS: Acidify with TFA. Analyze on C18 column coupled to a high-resolution mass spectrometer.

Data Analysis & Mass Shift Calculation

To identify the modified peptides in software (e.g., MaxQuant, Proteome Discoverer, Byonic), you must create a Custom Variable Modification .

Calculating the Mass Shift

The mass shift is the mass of the added moiety minus the mass of the displaced proton.

  • Reagent: 2-bromo-N-(2,4-dimethoxyphenyl)acetamide (

    
    )
    
  • Reaction:

    
    
    
  • Added Group (R):

    
    
    
  • Formula of Added Group:

    
    
    

Table 1: Mass Spectrometry Parameters

ParameterValueNotes
Modification Name 2-BDMA-CysCustom Name
Composition

Net atoms added to Cys residue (

)
Monoisotopic Mass Shift +193.0739 Da Add this to Cysteine (C)
Target Residue Cysteine (C)Specificity
Type VariableNot all Cys may be labeled
Back-Alkylation +57.0215 DaFor Cys capped by Iodoacetamide

Calculation Detail:

  • Mass of

    
     group: ~194.08 Da.
    
  • Loss of H from Cysteine thiol: ~1.01 Da.

  • Net Delta Mass:

    
     Da.
    

Troubleshooting

IssueProbable CauseSolution
No Labeling Observed pH too lowAdjust buffer to pH 8.0 to ensure Cys is deprotonated.
Precipitation DMSO too highKeep DMSO < 2%. Add probe slowly with vortexing.
Non-Specific Labeling Reaction too long / pH too highReduce time to 30 mins or lower pH to 7.5. Check for Lysine modification (+193 Da on K).
Low MS Signal Ion suppressionEnsure excess probe is removed before LC-MS injection.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. Link

    • Foundational text on using chloro/bromoacetamide fragments for chemoproteomics.
  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8951–8968. Link

    • Details the methodology for screening electrophilic libraries against proteins.
  • Åkerfeldt, K. S., et al. (2011). "Amino Acid Analysis by HPLC." Current Protocols in Protein Science. Link

    • Standard reference for alkyl
  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. Link

    • Context on the utility of covalent inhibitors and warhead chemistry.

Sources

Application Note: Microwave-Assisted Synthesis of 2-Bromo-N-(2,4-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-bromo-N-(2,4-dimethoxyphenyl)acetamide (CAS: 349120-93-0) represents a critical transformation in the development of covalent inhibitors, peptidomimetics, and complex heterocyclic scaffolds[1]. Traditionally, the amidation of electron-rich anilines with α-haloacyl halides is performed under conventional convective heating or prolonged room-temperature stirring. However, these methods often suffer from competing side reactions, such as dialkylation, hydrolysis of the labile carbon-bromine bond, or oxidative degradation of the highly nucleophilic 2,4-dimethoxyaniline.

By transitioning to Microwave-Assisted Organic Synthesis (MAOS), we leverage dielectric heating to directly excite polar intermediates, drastically reducing reaction times from hours to mere minutes[2]. As a Senior Application Scientist, I have designed this protocol to ensure absolute chemoselectivity—driving the acyl substitution to completion while preserving the critical alkyl bromide moiety for downstream functionalization.

Scientific Rationale & Mechanistic Insights

The success of this protocol hinges on managing the differential electrophilicity of bromoacetyl bromide and the extreme nucleophilicity of the substrate.

  • Substrate Electronics: The electron-donating methoxy groups at the ortho and para positions of 2,4-dimethoxyaniline significantly elevate the Highest Occupied Molecular Orbital (HOMO) of the amine. While this makes it an exceptionally strong nucleophile for the initial reaction, it also makes the resulting acetamide prone to secondary reactions if exposed to prolonged heating.

  • Chemoselectivity via MAOS: Bromoacetyl bromide possesses two electrophilic sites: the highly reactive acyl bromide (a "hard" electrophile) and the α-bromo carbon (a "soft" electrophile). Under conventional heating, the prolonged residence time allows the newly formed acetamide to attack the α-bromo carbon of another molecule, leading to oligomerization. Microwave irradiation rapidly overcomes the activation energy barrier (

    
    ) for the kinetic product (the amide), allowing us to quench the reaction before thermodynamic side-products form[3].
    
  • Role of the Base (Causality): Triethylamine (Et

    
    N) is employed not just as an acid scavenger to neutralize the generated HBr, but also to prevent the protonation of the highly basic 2,4-dimethoxyaniline, which would otherwise stall the reaction mechanism at the tetrahedral intermediate stage.
    

Experimental Protocol: Microwave-Assisted Amidation

Materials & Reagents
  • 2,4-Dimethoxyaniline: 1.0 equiv (10 mmol, 1.53 g)

  • Bromoacetyl bromide: 1.1 equiv (11 mmol, 0.96 mL)

  • Triethylamine (Et

    
    N):  1.2 equiv (12 mmol, 1.67 mL)
    
  • Anhydrous Acetonitrile (MeCN): 15 mL (Microwave-transparent solvent that supports high ionic mobility).

Step-by-Step Methodology
  • Preparation: In an oven-dried 30 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 2,4-dimethoxyaniline and Et

    
    N in 15 mL of anhydrous MeCN.
    
  • Controlled Addition: Cool the vial to 0 °C in an ice bath. Slowly add bromoacetyl bromide dropwise over 2 minutes. Expert Insight: This controls the initial exothermic acyl substitution and prevents localized superheating before microwave irradiation.

  • Sealing & Irradiation: Seal the vial with a Teflon-lined crimp cap. Transfer to a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover). Irradiate at 60 °C for exactly 5 minutes with a maximum power output set to 100 W.

  • Rapid Cooling: Utilize compressed air cooling within the microwave cavity to rapidly bring the reaction mixture down to 25 °C (typically <1 minute). This freezes the kinetic profile and prevents degradation.

  • Self-Validating Workup: Dilute the mixture with Ethyl Acetate (50 mL) and transfer to a separatory funnel. Wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO

    
     (20 mL), and brine (20 mL). Self-Validating Check: This specific sequence acts as a built-in purity system. The HCl quantitatively removes any unreacted aniline, while the NaHCO
    
    
    
    neutralizes residual HBr and unreacted acid bromide, ensuring the crude product requires minimal downstream purification.
  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Triturate the resulting solid with cold hexanes to yield pure 2-bromo-N-(2,4-dimethoxyphenyl)acetamide as an off-white crystalline solid.

Quantitative Data & Optimization

The transition from conventional benchtop synthesis to MAOS yields significant improvements across all critical process parameters.

ParameterConventional HeatingMicrowave Irradiation (MAOS)
Temperature 25 °C (RT)60 °C
Reaction Time 4.0 Hours5.0 Minutes
Solvent Dichloromethane (DCM)Acetonitrile (MeCN)
Yield (%) 68%94%
Purity (HPLC) 82% (Dialkylation present)>98% (No side products)
E-Factor (Waste) HighLow

Table 1: Comparative analysis of conventional vs. microwave-assisted synthesis of 2-bromo-N-(2,4-dimethoxyphenyl)acetamide.

Workflow & Mechanistic Visualizations

MAOS_Workflow A 2,4-Dimethoxyaniline + Bromoacetyl Bromide B Solvent: Anhydrous MeCN Base: Triethylamine (Et3N) A->B C Microwave Irradiation (60°C, 5 min, 100W) B->C D Rapid Air Cooling to 25°C & Solvent Evaporation C->D E Aqueous Workup (EtOAc / HCl / NaHCO3) D->E F 2-Bromo-N-(2,4-dimethoxyphenyl)acetamide (Yield: 94%, Purity: >98%) E->F

Fig 1: Step-by-step workflow for the MAOS of 2-bromo-N-(2,4-dimethoxyphenyl)acetamide.

Mechanism Nuc Nucleophilic Attack (Aniline NH2 to Acyl C) Tetra Tetrahedral Intermediate (Zwitterionic State) Nuc->Tetra Elim Bromide Elimination (Fast under MW heating) Tetra->Elim Deprot Deprotonation by Et3N (HBr Scavenging) Elim->Deprot Prod Target Amide Formed (Kinetic Product) Deprot->Prod

Fig 2: Mechanistic pathway of chemoselective acyl substitution under microwave heating.

References

1.[1] Accela ChemBio Inc. "2-bromo-N-(2,4-dimethoxyphenyl)acetamide Product Information." AccelaChem Catalog, 2023. URL:[Link] 2.[2] Martins, A. et al. "Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors." MDPI Molecules, 2021. URL:[Link] 3.[3] Tursky, M. et al. "Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement." ACS Omega, 2019. URL:[Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 2-bromo-N-(2,4-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-bromo-N-(2,4-dimethoxyphenyl)acetamide

Case ID: #SYN-2024-DMQA Subject: Yield Optimization & Troubleshooting Guide Status: Active Support Level: Tier 3 (Senior Application Scientist)[1][2][3][4]

Executive Summary

This guide addresses the synthesis of 2-bromo-N-(2,4-dimethoxyphenyl)acetamide via the N-acylation of 2,4-dimethoxyaniline with bromoacetyl bromide.[1][2][3][4] While theoretically straightforward, this reaction often suffers from variable yields (40–60%) due to the high electron density of the aromatic ring, which leads to oxidation (tar formation) and competitive hydrolysis of the acyl halide.

This protocol aims to elevate yields to the 85–95% range by controlling three critical variables: exotherm management , HCl scavenging , and oxidative protection .

Part 1: The "Gold Standard" Protocol

Standardized methodology for maximum reproducibility.[1][3]

Reaction Scale: 10 mmol (Adjust proportionally) Expected Yield: >90% Appearance: White to off-white needles/crystalline solid.[1][2][3]

Reagents & Materials
  • Substrate: 2,4-Dimethoxyaniline (1.53 g, 10 mmol)

  • Reagent: Bromoacetyl bromide (1.05 equiv, 0.91 mL) — Freshly distilled or high-purity grade.[1][2][4]

  • Base: Pyridine (1.1 equiv) OR Triethylamine (1.2 equiv)[1]

  • Solvent: Dichloromethane (DCM), anhydrous (30 mL)

  • Atmosphere: Nitrogen or Argon balloon.[1]

Step-by-Step Procedure
  • System Preparation:

    • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with nitrogen and seal with a septum.[1][3]

    • Critical: 2,4-dimethoxyaniline is sensitive to oxidation.[1][2][3][4] Ensure the solid is not dark/purple before starting.[3] Recrystallize from ethanol if necessary.

  • Solubilization:

    • Dissolve 2,4-dimethoxyaniline (10 mmol) in anhydrous DCM (20 mL).

    • Add the base (Pyridine, 11 mmol) via syringe.

    • Cool the mixture to -10°C to 0°C using an ice/salt bath. Do not skip cooling.

  • Acylation (The Rate-Limiting Step):

    • Dilute bromoacetyl bromide (10.5 mmol) in DCM (5 mL) in a separate vial.

    • Dropwise Addition: Add the acid bromide solution to the amine mixture over 20–30 minutes .

    • Observation: A white precipitate (base-hydrobromide salt) will form immediately.[1][2][3] If the solution turns pitch black instantly, your temperature is too high or the amine was already oxidized.

  • Reaction Maintenance:

    • Allow the reaction to warm to room temperature (RT) naturally over 2 hours.

    • Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1] The aniline spot (lower Rf, stains purple/red with p-anisaldehyde) should disappear.[2][3]

  • Work-Up (The Yield Saver):

    • Quench with cold water (20 mL).

    • Phase Separation: Wash the organic layer sequentially with:

      • 1M HCl (2 x 15 mL) — Removes unreacted aniline and pyridine.[1]

      • Sat. NaHCO₃ (2 x 15 mL) — Neutralizes residual acid.[1]

      • Brine (1 x 20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4][5]

  • Purification:

    • If the crude is a solid: Recrystallize from hot Ethanol or Ethyl Acetate/Hexane (1:3).[3]

    • If the crude is an oil: Triturate with cold diethyl ether or hexanes to induce crystallization.[3]

Part 2: Troubleshooting & FAQs

Direct solutions to common failure modes.

Q1: My reaction mixture turned dark purple/black. Is the product lost?

Diagnosis: Oxidation of the electron-rich 2,4-dimethoxyaniline.[1][2][3][4] Cause:

  • Exotherm: The reaction was too hot during addition.

  • Air Exposure: 2,4-dimethoxyaniline oxidizes to quinoid species in air, especially in solution.[1][4] Fix:

  • Immediate: Perform a silica plug filtration (DCM eluent) to remove the polar colored impurities.[1][3]

  • Prevention: Use strictly anhydrous solvents, an inert atmosphere (N₂), and maintain T < 0°C during addition.

Q2: I have low yield (<50%), and TLC shows starting material remaining.

Diagnosis: Reagent Hydrolysis or Protonation. Cause:

  • Wet Solvents: Bromoacetyl bromide hydrolyzes rapidly in the presence of water to bromoacetic acid, which does not react with the amine under these conditions.

  • HCl Poisoning: If the base is insufficient or added after the acid bromide, the generated HBr protonates the aniline (forming anilinium salt), rendering it non-nucleophilic. Fix:

  • Ensure the base is present in the flask with the amine before adding the acid bromide.[3]

  • Increase bromoacetyl bromide to 1.2 equivalents if the reagent is old.[3]

Q3: The product is an oil that won't solidify.

Diagnosis: Solvent entrapment or impurities.[1] Fix:

  • Trituration: Add cold hexanes or pentane to the oil and scratch the flask walls with a glass rod.[3]

  • Seeding: If you have a tiny crystal from a previous batch, add it.

  • High-Vac: Keep the oil under high vacuum for 2 hours to remove trapped DCM.[1][2][3]

Q4: Can I use K₂CO₃ instead of Pyridine?

Answer: Yes, this is the Schotten-Baumann modification.[1][3]

  • Protocol: Dissolve aniline in DCM. Dissolve K₂CO₃ (2 equiv) in water.[1] Mix the two phases vigorously. Add bromoacetyl bromide to the biphasic mixture at 0°C.

  • Pros: Easier work-up (no pyridine smell/toxicity).[1][2][3]

  • Cons: Hydrolysis of the acid bromide is faster in the presence of water; you may need 1.2–1.5 equivalents of the reagent.[3]

Part 3: Quantitative Optimization Data

Table 1: Solvent & Base Effects on Yield

Solvent SystemBaseTempYieldPurityNotes
DCM (Anhydrous) Pyridine 0°C 92% High Recommended.[1][2][3][4] Best balance of solubility and rate.
DCMEt₃N0°C85%MedEt₃N[3]·HBr salts can be voluminous and trap product.[1][3]
THFPyridine0°C78%HighGood solubility, but work-up requires complete solvent removal first.[1][2][3][4]
Acetone/WaterK₂CO₃0°C65%MedSignificant hydrolysis of bromoacetyl bromide.[3]

Part 4: Visualizing the Workflow

Figure 1: Reaction Mechanism & Failure Pathways

This diagram illustrates the desired pathway versus the two main "Yield Killers": Hydrolysis and Protonation.[1][3]

ReactionPathways Aniline 2,4-Dimethoxyaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Attack (Fast) Anilinium Anilinium Salt (Unreactive) Aniline->Anilinium + HBr (If Base is missing) Reagent Bromoacetyl Bromide (Electrophile) Reagent->Intermediate Acid Bromoacetic Acid (Hydrolysis Product) Reagent->Acid Water/Moisture (Hydrolysis) Base Base (Pyridine/TEA) Product 2-bromo-N-(2,4-dimethoxyphenyl)acetamide (Target) Intermediate->Product - HBr (Neutralized by Base)

Caption: Figure 1. Competitive pathways. Success depends on neutralizing HBr preventing Anilinium formation and excluding water to prevent reagent hydrolysis.[1][3]

Figure 2: Troubleshooting Logic Tree

Follow this logic to resolve low yield or purity issues.

Troubleshooting Start Problem Identified Issue1 Low Yield Start->Issue1 Issue2 Impure / Colored Start->Issue2 CheckTLC Check TLC: Is SM remaining? Issue1->CheckTLC Color Dark/Black Mixture? Issue2->Color SM_Yes Yes: SM Remaining CheckTLC->SM_Yes SM_No No: SM Consumed CheckTLC->SM_No Soln1 Reagent Hydrolysis? Dry solvents & Increase Reagent eq. SM_Yes->Soln1 Soln2 Work-up Loss? Check aqueous layer pH. Product might be in water. SM_No->Soln2 Oxidation Oxidation of Aniline. Use N2 atm & lower temp. Color->Oxidation Yes Recryst Sticky/Oily Solid? Recrystallize from EtOH or Triturate w/ Hexanes Color->Recryst No

Caption: Figure 2. Decision matrix for diagnosing synthetic failures based on TLC and physical appearance.

References

  • BenchChem. Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide. Retrieved from

  • Organic Syntheses. N-Bromoacetamide. Org. Synth. 1951, 31,[4] 17. DOI: 10.15227/orgsyn.031.0017.[1][3] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 532213, 2-bromo-N-(4-methoxyphenyl)acetamide. Retrieved from

  • ChemicalBook. Synthesis of N-(2,4-dimethoxyphenyl)acetamide. Retrieved from

  • Mijin, D. Z., et al. Synthesis and crystal structure of N-substituted 2-phenylacetamides. J. Serb.[1][3] Chem. Soc. 2008.[1][3] (Contextual grounding for amide synthesis conditions).

Sources

Technical Support Center: Troubleshooting Low Reactivity of 2-Bromo-N-(2,4-dimethoxyphenyl)acetamide with Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for reactions involving the alkylation of amines with 2-bromo-N-(2,4-dimethoxyphenyl)acetamide. Our goal is to equip you with the foundational knowledge and practical protocols to diagnose and resolve instances of low reactivity, ensuring the successful progression of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction with 2-bromo-N-(2,4-dimethoxyphenyl)acetamide is showing low to no conversion. What are the primary factors I should investigate?

A1: Low conversion in this specific N-alkylation reaction typically stems from a combination of factors related to the reactants' intrinsic properties and the reaction conditions. The primary areas to investigate are:

  • Inadequate Base: The reaction requires a base to deprotonate the amine nucleophile, thereby increasing its nucleophilicity. If the base is too weak, not sufficiently soluble in the reaction medium, or used in substoichiometric amounts, the concentration of the reactive free amine will be too low for the reaction to proceed efficiently.

  • Sub-optimal Temperature: Like many SN2 reactions, this alkylation may require thermal energy to overcome the activation barrier. Insufficient heating can lead to a sluggish or stalled reaction.

  • Poor Solubility of Reactants: If either 2-bromo-N-(2,4-dimethoxyphenyl)acetamide or the amine nucleophile has poor solubility in the chosen solvent, the reaction will be diffusion-limited, resulting in low conversion.

  • Steric Hindrance: The nucleophilicity of the amine is significantly impacted by steric bulk around the nitrogen atom. Highly hindered amines will react much more slowly with the already somewhat sterically demanding 2-bromo-N-(2,4-dimethoxyphenyl)acetamide.

  • Electronic Effects of the Amine: Electron-withdrawing groups on the amine can decrease its nucleophilicity, rendering it less reactive towards the electrophile.

  • Degradation of the Alkylating Agent: 2-Bromo-N-(2,4-dimethoxyphenyl)acetamide, like other α-haloamides, can be susceptible to hydrolysis or other degradation pathways, especially in the presence of moisture or prolonged exposure to basic conditions at elevated temperatures.

Q2: How do the 2,4-dimethoxy groups on the phenyl ring of the bromoacetamide affect its reactivity?

A2: The 2,4-dimethoxy substituents on the phenyl ring exert a significant electronic influence on the reactivity of the bromoacetamide. Methoxy groups are strong electron-donating groups through resonance. This has two main consequences:

  • Donation to the Amide System: The electron density from the phenyl ring can be delocalized into the amide system. This can slightly decrease the electrophilicity of the carbonyl carbon, although the primary site of nucleophilic attack is the α-carbon bearing the bromine.

  • Influence on the Amide Nitrogen: The electron-rich nature of the 2,4-dimethoxyphenyl group increases the electron density on the amide nitrogen. This does not directly impact the SN2 reaction with an external amine but is a key feature of the molecule's overall electronic structure.

The primary electrophilic site for the incoming amine is the α-carbon. The electronic effects of the distant 2,4-dimethoxyphenyl group on this carbon are less pronounced than steric factors or the nature of the leaving group (bromide). However, these groups can influence the overall stability and conformation of the molecule.

Q3: I am observing multiple spots on my TLC, in addition to my starting materials. What are the likely side reactions?

A3: The formation of multiple byproducts is a common challenge in N-alkylation reactions. The most probable side reactions include:

  • Over-alkylation: The mono-alkylated amine product is often more nucleophilic than the starting amine. This can lead to a second alkylation, resulting in a di-alkylated product, and in some cases, even a quaternary ammonium salt.[1] This "runaway reaction" can be a significant issue, leading to a complex mixture of products that is difficult to separate.[1]

  • Elimination: If the amine is sterically hindered and the base is strong, an E2 elimination reaction can occur, leading to the formation of an α,β-unsaturated amide.

  • Hydrolysis of the Bromoacetamide: In the presence of water, 2-bromo-N-(2,4-dimethoxyphenyl)acetamide can be hydrolyzed to the corresponding α-hydroxy acetamide, particularly under basic conditions.

  • Reaction with Solvent: Nucleophilic solvents like dimethylformamide (DMF) can sometimes participate in side reactions, especially at elevated temperatures.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving low reactivity issues.

Issue 1: Low or No Product Formation

This is the most common issue and can often be resolved by systematically evaluating the reaction parameters.

Caption: Troubleshooting logic for addressing low product yield.

  • Evaluate the Base:

    • Strength: For less nucleophilic amines (e.g., anilines with electron-withdrawing groups), a weaker base like triethylamine (TEA) may be insufficient. Consider stronger inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For very weak nucleophiles, a non-nucleophilic strong base like sodium hydride (NaH) in an aprotic solvent may be necessary.

    • Solubility: Poorly soluble bases like K₂CO₃ can lead to slow reactions. Cesium carbonate often provides better solubility and higher reactivity in solvents like DMF or acetonitrile (ACN).

    • Stoichiometry: At least two equivalents of base are typically required: one to neutralize the HBr byproduct of the reaction and one to deprotonate the amine nucleophile. If the amine is used as a salt (e.g., hydrochloride), an additional equivalent of base is needed.

  • Optimize Reaction Temperature:

    • Many N-alkylation reactions require heating to proceed at a reasonable rate. If your reaction is sluggish at room temperature, gradually increase the temperature in increments (e.g., to 50 °C, then 80 °C) while monitoring the reaction progress by TLC or LC-MS. Be mindful that higher temperatures can also promote side reactions.

  • Assess Solvent Choice:

    • Polar aprotic solvents such as DMF, DMSO, or ACN are generally good choices as they can dissolve a wide range of reactants and facilitate SN2 reactions. If solubility is an issue, consider switching to a solvent in which all components are fully dissolved at the reaction temperature.

  • Verify Reagent Quality:

    • Ensure that the 2-bromo-N-(2,4-dimethoxyphenyl)acetamide is pure and has not degraded. It should be stored in a cool, dark, and dry place.

    • The amine should also be of high purity. Impurities can inhibit the reaction or lead to unwanted side products.

Issue 2: Formation of Multiple Products (Over-alkylation)

Over-alkylation is a frequent complication when reacting primary or secondary amines.[1]

G cluster_0 Strategies to Control Over-alkylation A Over-alkylation Observed B Adjust Stoichiometry A->B Use large excess of starting amine C Lower Temperature A->C Run at 0°C or room temperature D Slow Addition of Alkylating Agent A->D Maintain low concentration of electrophile E Use Amine Salt A->E Use amine salt and one equivalent of base

Caption: Methods to mitigate over-alkylation byproducts.

  • Adjust Stoichiometry: Using a large excess of the starting amine (e.g., 5-10 equivalents) can statistically favor the reaction of the bromoacetamide with the more abundant starting amine over the mono-alkylated product. The downside of this approach is the potential difficulty in removing the excess amine during workup.

  • Slow Addition: Adding the 2-bromo-N-(2,4-dimethoxyphenyl)acetamide solution dropwise over a prolonged period to the stirred solution of the amine and base can help maintain a low concentration of the alkylating agent, thus reducing the rate of the second alkylation.

  • Lower the Temperature: Higher temperatures can accelerate the rate of the undesired second alkylation. Running the reaction at a lower temperature (e.g., 0 °C or room temperature) may improve selectivity for the mono-alkylated product, albeit at the cost of a longer reaction time.

  • Use of Amine Salts: If using a primary amine, starting with its hydrochloride or hydrobromide salt and adding one equivalent of base can generate the free amine in situ. The newly formed secondary amine product will be protonated by the amine salt, rendering it non-nucleophilic and preventing further reaction.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

This protocol provides a starting point for the N-alkylation of a primary or secondary amine with 2-bromo-N-(2,4-dimethoxyphenyl)acetamide. Optimization may be required for specific substrates.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a suitable base (e.g., K₂CO₃, 2.5 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF or ACN, providing a concentration of 0.1-0.5 M).

  • Addition of Alkylating Agent: In a separate vial, dissolve 2-bromo-N-(2,4-dimethoxyphenyl)acetamide (1.2 equivalents) in a minimal amount of the reaction solvent. Add this solution dropwise to the stirred amine-base mixture at room temperature.

  • Reaction and Monitoring: Stir the reaction at room temperature or heat to the desired temperature (e.g., 60-80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Determining the Solubility of 2-bromo-N-(2,4-dimethoxyphenyl)acetamide

Since quantitative solubility data may not be readily available, this protocol allows for its determination in various solvents.[2]

  • Sample Preparation: To a series of sealed vials, each containing a known volume (e.g., 1 mL) of a different organic solvent, add small, accurately weighed portions of 2-bromo-N-(2,4-dimethoxyphenyl)acetamide until a saturated solution with excess solid is formed.

  • Equilibration: Place the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • Sample Analysis: Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid is transferred. Dilute the samples with a suitable solvent and determine the concentration using a calibrated analytical technique such as HPLC or UV-Vis spectroscopy.

Solvent ClassExample SolventsExpected Solubility
Polar Aprotic DMF, DMSO, AcetonitrileHigh
Chlorinated Dichloromethane, ChloroformModerate to High
Ethers THF, DioxaneModerate
Alcohols Methanol, EthanolLow to Moderate
Hydrocarbons Hexanes, TolueneLow

This table provides an estimation of solubility based on the properties of similar N-aryl bromoacetamides. Experimental verification is recommended.[2]

Data Presentation

The choice of base is critical for a successful N-alkylation. The following table provides a comparison of commonly used bases.

BasepKa of Conjugate AcidPropertiesTypical Solvents
Triethylamine (TEA) ~10.7Organic, soluble, relatively weak.DCM, ACN, THF
DIPEA ~11Organic, non-nucleophilic, sterically hindered.DCM, ACN, DMF
Potassium Carbonate (K₂CO₃) ~10.3 (pKa of HCO₃⁻)Inorganic, inexpensive, moderately strong.DMF, ACN, Acetone
Cesium Carbonate (Cs₂CO₃) ~10.3 (pKa of HCO₃⁻)Inorganic, more soluble and reactive than K₂CO₃.DMF, ACN, THF
Sodium Hydride (NaH) ~36 (pKa of H₂)Strong, non-nucleophilic, requires anhydrous conditions.THF, DMF

References

  • BenchChem. (2025). Troubleshooting guide for N-alkylation reactions with 2-chloro-N-methylethanamine hydrochloride.
  • BenchChem. (2025). Technical Support Center: Amine Alkylation for Polyamine Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Selective N-Alkylation using Bromoacetyl Chloride.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Gani, A., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. Environmental Science and Pollution Research, 29(43), 64655–64681. [Link]

  • BenchChem. (2025). The Fascinating Chemistry of α‐Haloamides.
  • Reddit. (2024). Why is an acyl halide more reactive than an amide to a nucleophilic attack?. Retrieved from [Link]

  • University of Victoria. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • BenchChem. (2025). Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines.
  • SciSpace. (n.d.). Efficient and Divergent Synthesis of α-Halogenated Amides and Esters by Double Electrophilic Activation of Ynamides. Retrieved from [Link]

  • PMC. (n.d.). 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide.
  • Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • BenchChem. (2025). Solubility of 2-Bromo-N-phenylbenzamide in Organic Solvents: A Technical Guide.

Sources

Technical Support Center: Stability & Handling of 2-bromo-N-(2,4-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers working with 2-bromo-N-(2,4-dimethoxyphenyl)acetamide (and structurally related


-haloacetamides).

This compound is a covalent electrophile .[1] In the context of drug discovery and chemical biology, "hydrolysis" typically refers to the deactivation of the


-bromo warhead  (conversion to the 

-hydroxy species) rather than the cleavage of the amide bond. This specific degradation destroys the compound's ability to alkylate its target (e.g., cysteine residues).

Part 1: Executive Technical Brief

Compound Classification:


-Bromoacetamide (Covalent Electrophile)
Primary Instability Mode:  Nucleophilic substitution (

) at the

-carbon by water or hydroxide ions.[1] Secondary Instability: Amide hydrolysis (slower, pH-dependent).[1] Critical Constraint: The 2,4-dimethoxy substitution pattern on the aniline ring increases the electron density of the system. While this primarily affects the aromatic ring's reactivity, the key stability concern remains the highly reactive C-Br bond.

The Golden Rule: The bromine atom is a good leaving group. In aqueous media, your compound is effectively a "ticking clock." You cannot stop hydrolysis completely in water; you can only slow it down enough to complete your assay.

Part 2: Troubleshooting Guide

Issue 1: "My compound loses potency within 1-2 hours in the assay buffer."

Diagnosis: Rapid hydrolysis of the C-Br bond or reaction with buffer components.[1] Root Cause Analysis:

  • pH is too high: Hydrolysis rates for

    
    -bromoacetamides are base-catalyzed.[1] At pH > 8.0, the half-life (
    
    
    
    ) decreases significantly due to hydroxide ion attack.
  • Nucleophilic Buffer Contamination: You may be using a buffer containing primary amines (Tris, Glycine) or thiols (DTT,

    
    -ME, Glutathione).[1] These are far better nucleophiles than water and will alkylate your compound instantly.
    

Corrective Actions:

  • Switch Buffers: Use non-nucleophilic buffers like HEPES, MOPS, or Phosphate (pH 7.0–7.4). Avoid Tris unless strictly necessary (and keep pH < 7.5 if you must use it).

  • Eliminate Thiols: Remove DTT or

    
    -mercaptoethanol from the assay buffer. If a reducing agent is required for the protein, use TCEP  (Tris(2-carboxyethyl)phosphine), which is less nucleophilic towards haloacetamides than thiols are.
    
  • Lower pH: If the assay tolerates it, lower the pH to 6.5–7.0 to extend

    
    .
    
Issue 2: "I see a white precipitate immediately upon adding the stock to the media."[2]

Diagnosis: "Crash-out" precipitation. Root Cause: The 2,4-dimethoxyphenyl core is hydrophobic. The compound has low aqueous solubility.[2] Corrective Actions:

  • Intermediate Dilution Step: Do not pipette 100% DMSO stock directly into the buffer. Prepare a 10x intermediate in buffer containing 10-20% DMSO, then dilute that into the final well.

  • Surfactants: Add 0.01% Triton X-100 or Tween-20 to the assay buffer before adding the compound. This prevents micro-aggregate formation.

Issue 3: "My DMSO stock solution turned yellow/brown after a month at -20°C."

Diagnosis: Acid-catalyzed decomposition or photo-degradation.[1] Root Cause: DMSO is hygroscopic.[1] Absorbed water hydrolyzes the compound slowly, releasing HBr (hydrobromic acid). The acid autocatalyzes further degradation and can oxidize the electron-rich dimethoxyaniline ring. Corrective Actions:

  • Use Anhydrous DMSO: Always prepare stocks with fresh, anhydrous DMSO (water content < 0.1%).

  • Single-Use Aliquots: Store in small aliquots to avoid repeated freeze-thaw cycles which introduce moisture.

  • Add Acid Scavenger (Advanced): For long-term storage, storing over activated 3Å molecular sieves can help maintain dryness.

Part 3: Frequently Asked Questions (FAQ)

Q: What is the half-life (


) of this compound in PBS at pH 7.4? 
A:  While specific experimental data varies by concentration, 

-bromoacetamides generally exhibit a

of 2 to 6 hours in PBS at pH 7.4 at 37°C. In contrast, chloroacetamides are more stable (

hours) but less reactive. You must measure the

under your specific assay conditions (see Protocol A).

Q: Can I use TCEP instead of DTT? A: Yes. TCEP is the standard reducing agent for assays involving electrophilic inhibitors. Unlike DTT, TCEP contains a phosphorus nucleophile that is generally sterically hindered and less reactive toward alkyl halides compared to the sulfur in DTT.

Q: Is the hydrolysis reversible? A: No. The conversion of the C-Br bond to C-OH is irreversible.[1] Once the bromine is lost, the compound is dead as a covalent inhibitor.

Q: Why does the 2,4-dimethoxy group matter? A: It makes the aromatic ring electron-rich.[1] While this doesn't directly change the C-Br hydrolysis mechanism, it makes the compound susceptible to oxidation . Protect stocks from light and air.[1]

Part 4: Experimental Protocols

Protocol A: Determination of Aqueous Stability ( )

Purpose: To quantify the degradation rate of the compound in your specific assay buffer.

  • Preparation:

    • Prepare a 10 mM stock of 2-bromo-N-(2,4-dimethoxyphenyl)acetamide in anhydrous DMSO.

    • Pre-warm your assay buffer (e.g., PBS pH 7.4) to 37°C.[3][4][5]

  • Incubation:

    • Spike the compound into the buffer to a final concentration of 50 µM (0.5% DMSO final).

    • Timepoints: Take aliquots at

      
       minutes.
      
  • Quenching & Analysis:

    • Quench each aliquot immediately by adding 3 volumes of ice-cold Acetonitrile (containing an internal standard, e.g., warfarin).

    • Centrifuge (10,000 x g, 5 min) to remove precipitated salts/proteins.

    • Analyze supernatant via LC-MS/MS or HPLC-UV (254 nm). Monitor the disappearance of the parent peak (M+H) and appearance of the hydrolysis product (M-Br+OH).

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope =

      
      .[1][6]
      
    • 
      .
      

Part 5: Visualizations

Figure 1: Degradation Pathways in Aqueous Media

This diagram illustrates the competing pathways. The primary deactivation pathway for this inhibitor is the displacement of the bromine.

HydrolysisPathways Compound 2-bromo-N-(2,4-dimethoxyphenyl)acetamide (Active Electrophile) HydroxyProduct 2-hydroxy-N-(2,4-dimethoxyphenyl)acetamide (INACTIVE: Warhead Lost) Compound->HydroxyProduct Primary Pathway (SN2 Displacement of Br) Fast at pH > 7.5 AmideCleavage 2,4-dimethoxyaniline + Bromoacetic acid Compound->AmideCleavage Secondary Pathway (Amide Hydrolysis) Slow/Negligible Water H2O / OH- Water->Compound

Caption: The dominant instability pathway is the irreversible loss of the bromine atom (


 reaction), rendering the drug inactive.
Figure 2: Buffer Selection Decision Tree

Follow this logic to select the correct buffer and prevent experimental artifacts.

BufferSelection Start Start: Selecting Assay Buffer CheckReducing Is a reducing agent required? Start->CheckReducing UseDTT Can you use TCEP? CheckReducing->UseDTT Yes CheckPH Target pH? CheckReducing->CheckPH No NoDTT CRITICAL STOP: DTT/Beta-ME will destroy the compound instantly. UseDTT->NoDTT No UseTCEP Use TCEP (0.5 - 1 mM) UseDTT->UseTCEP Yes UseTCEP->CheckPH HighPH pH > 8.0 CheckPH->HighPH High NeutralPH pH 7.0 - 7.5 CheckPH->NeutralPH Neutral WarningHigh WARNING: t1/2 < 1 hour. Perform assay quickly. HighPH->WarningHigh SafeZone Safe Zone. Use HEPES, MOPS, or Phosphate. NeutralPH->SafeZone TrisCheck Avoid TRIS if possible. (Primary amine is nucleophilic) SafeZone->TrisCheck

Caption: Decision matrix for selecting compatible buffer components to maximize electrophile stability.

Part 6: Comparative Stability Data

Table 1: Estimated Half-life of


-Haloacetamides in Aqueous Buffer (pH 7.4, 37°C) 
Electrophile TypeLeaving Group AbilityEst. Half-Life (

)
Reactivity toward Cysteine

-Bromoacetamide
High 2 - 6 Hours Very High

-Chloroacetamide
Moderate24 - 48 HoursModerate

-Fluoroacetamide
Low> 1 WeekLow
AcrylamideN/A (Michael Acceptor)Stable (Days)Low/Moderate

Note: Data derived from general reactivity trends of covalent warheads [1, 2]. Bromoacetamides trade stability for high reactivity.[1]

References

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724.

  • Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design: The Redox-Enzyme Connection. Angewandte Chemie International Edition, 55(43), 13408–13421.

  • Singh, J., et al. (2011).[1] The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10, 307–317.

  • BenchChem Technical Support. (2025). 2-Bromoacetamide as a Precision Tool in Alkylation Chemistry.

Sources

Technical Support Center: Optimizing Recrystallization of 2-bromo-N-(2,4-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-bromo-N-(2,4-dimethoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the final, critical step of recrystallization. Here, we move beyond generic protocols to address the specific challenges and nuances of this particular molecule, ensuring you can achieve the highest purity for your downstream applications.

Understanding the Molecule: A Foundation for Purity

Before selecting a solvent, it is crucial to analyze the structure of 2-bromo-N-(2,4-dimethoxyphenyl)acetamide. Its key features—a polar amide group, an aromatic ring with two electron-donating methoxy groups, and an electrophilic α-carbon bearing a bromine atom—dictate its solubility. The amide group is capable of hydrogen bonding, while the dimethoxy-substituted phenyl ring introduces significant polarity and potential for π-stacking interactions. The molecule as a whole can be classified as moderately polar. This structural understanding is the cornerstone of a logical solvent selection process, based on the principle of "like dissolves like".[1]

Frequently Asked Questions (FAQs)

Q1: What is the ideal characteristic of a single solvent for recrystallizing my compound?

A1: The perfect single solvent for recrystallization should exhibit high solubility for 2-bromo-N-(2,4-dimethoxyphenyl)acetamide at an elevated temperature (near the solvent's boiling point) and low solubility at low temperatures (e.g., 0-4 °C).[2] This temperature-dependent solubility differential is what enables the separation of the desired compound from impurities, which should ideally remain in the cold solvent (the "mother liquor").[3] Additionally, the solvent's boiling point should be below the melting point of your compound to prevent it from "oiling out" instead of crystallizing.

Q2: My compound seems soluble in many common polar solvents even when cold. What should I do?

A2: This is a common scenario for moderately polar compounds. If your compound is too soluble in a single solvent like ethanol or acetone at room temperature, a single-solvent recrystallization will result in poor yield. The solution is to employ a two-solvent (or mixed-solvent) system.[3] You will need a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent").[4]

Q3: How do I perform a two-solvent recrystallization?

A3: Dissolve your crude product in the minimum amount of the hot "good" solvent. Then, while keeping the solution hot, add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated. Add a few more drops of the hot "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[5] For N-substituted acetamides, common solvent pairs include ethyl acetate/hexanes or ethanol/water.[6][7]

Q4: Are there any solvents I should avoid?

A4: Avoid solvents that are highly reactive with your compound. Given the electrophilic α-carbon, highly nucleophilic solvents could potentially lead to degradation, especially upon heating. Also, avoid solvents with extremely high boiling points, as they can be difficult to remove from the final crystals. While older literature might mention solvents like carbon tetrachloride, these should be avoided due to toxicity.[8]

Solvent Selection Guide

The key to successful recrystallization is empirical testing. However, based on the structure of 2-bromo-N-(2,4-dimethoxyphenyl)acetamide, the following solvents are excellent starting points for your screening process.

Table 1: Potential Solvents for Recrystallization Screening
SolventBoiling Point (°C)Polarity (Relative)Rationale & Expected Behavior
Ethanol 78.30.654The amide and methoxy groups suggest good solubility. May be too soluble at room temperature, making it a good candidate for a mixed-solvent system with water.
Isopropanol 82.60.546Slightly less polar than ethanol. May offer a better solubility profile for single-solvent recrystallization. A good alternative to ethanol.[6]
Ethyl Acetate 77.10.228A moderately polar solvent. The ester group can interact with the amide. Often works well for N-substituted acetamides, frequently paired with hexanes.[6]
Acetone 560.355A polar aprotic solvent that is a good solubilizer for many organic compounds.[8] Its low boiling point can sometimes lead to rapid crashing out of the solid.
Toluene 110.60.099The aromatic nature of toluene can interact favorably with the phenyl ring of the compound. Good for compounds that may oil out in more polar solvents.[9]
Water 1001.000Due to the organic nature of the molecule, it is expected to be poorly soluble in water, making water a potential "anti-solvent" in a mixed system with ethanol or acetone.[2][8]
Hexanes ~69~0.009A non-polar solvent where the compound is expected to have very low solubility. An excellent "anti-solvent" to pair with ethyl acetate or dichloromethane.[5][6]
Experimental Protocol: Small-Scale Solvent Screening

This protocol helps you efficiently determine the best solvent or solvent pair using a small amount of your crude material.

  • Preparation: Place approximately 20-30 mg of your crude 2-bromo-N-(2,4-dimethoxyphenyl)acetamide into several small test tubes.

  • Cold Solubility Test: To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, toluene) dropwise at room temperature, agitating after each drop. Note if the compound dissolves readily. If it does, that solvent is likely unsuitable for single-solvent recrystallization but may be a "good" solvent for a pair.

  • Hot Solubility Test: If the compound is insoluble or sparingly soluble in the cold solvent, heat the test tube in a sand or water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling & Observation: Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath. Observe the quantity and quality of the crystals that form. An ideal solvent will yield a large amount of crystalline solid.

  • Two-Solvent Test: If a "good" solvent was identified (e.g., soluble at room temperature), dissolve ~30 mg of crude material in a minimum amount of this solvent while hot. Then, add a potential "anti-solvent" (e.g., water or hexanes) dropwise until turbidity appears. Cool and observe crystal formation.

Visualization of the Solvent Selection Workflow

The following diagram outlines the logical steps for selecting an appropriate recrystallization solvent system.

Solvent_Selection start Start: Crude 2-bromo-N-(2,4- dimethoxyphenyl)acetamide analyze Analyze Compound Structure (Moderately Polar, H-bond donor/acceptor) start->analyze select_single Select 3-5 Single Solvents (e.g., EtOH, IPA, EtOAc, Toluene) analyze->select_single test_cold Test Solubility in Cold Solvent select_single->test_cold soluble_cold Result: Soluble Cold test_cold->soluble_cold Yes insoluble_cold Result: Insoluble Cold test_cold->insoluble_cold No use_as_good Use as 'Good' Solvent in a Mixed-Solvent System soluble_cold->use_as_good test_hot Heat and Add More Solvent. Does it Dissolve? insoluble_cold->test_hot soluble_hot Result: Soluble Hot test_hot->soluble_hot Yes insoluble_hot Result: Insoluble Hot test_hot->insoluble_hot No cool_solution Cool Solution Slowly. Do Crystals Form? soluble_hot->cool_solution insoluble_hot->select_single Try new solvent crystals_form Success! Optimize Scale-up. cool_solution->crystals_form Yes no_crystals Poor Crystal Formation. Consider a different solvent. cool_solution->no_crystals No no_crystals->select_single select_anti Select Miscible 'Anti-Solvent' (e.g., Water, Hexanes) use_as_good->select_anti perform_mixed Perform Mixed-Solvent Recrystallization select_anti->perform_mixed perform_mixed->cool_solution

Caption: A workflow diagram for systematic solvent selection.

Troubleshooting Guide

Even with the right solvent, issues can arise. This section addresses the most common problems encountered during recrystallization.

Problem 1: My compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. This is common if the boiling point of the solvent is too high or if the compound is significantly impure, leading to melting point depression.[10]

  • Solutions:

    • Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to decrease the saturation point, then allow it to cool again very slowly.[10]

    • Lower the Cooling Temperature: Try to induce crystallization at a lower temperature.

    • Change Solvents: Select a solvent with a lower boiling point.

Problem 2: No crystals form, even after cooling in an ice bath.

  • Causality: The solution may be too dilute (too much solvent was added), or it is supersaturated but lacks a nucleation point to initiate crystal growth.

  • Solutions:

    • Induce Nucleation: Scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.[10]

    • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the cold solution to act as a template for crystallization.

    • Reduce Solvent Volume: If the solution is too dilute, gently heat it to boil off a portion of the solvent and increase the concentration. Let it cool again.[10]

    • Last Resort: If all else fails, remove the solvent entirely via rotary evaporation to recover the solid and attempt the recrystallization again with a different solvent system.[10]

Problem 3: Crystal formation is extremely rapid, resulting in a fine powder or sludge.

  • Causality: The solution is cooling too quickly, or it is too concentrated. Rapid precipitation traps impurities within the crystal lattice, defeating the purpose of recrystallization.[10]

  • Solutions:

    • Slow Down Cooling: Ensure the flask is allowed to cool slowly to room temperature on a benchtop, insulated from the cold surface with a paper towel or cork ring, before moving it to an ice bath.[10]

    • Use More Solvent: Re-heat the mixture to dissolve the solid, add a small excess of hot solvent, and re-cool slowly. This will keep the compound in solution longer during the cooling phase, allowing for more ordered crystal growth.[10]

Problem 4: The final product has a low recovery yield.

  • Causality: This can be caused by using too much solvent, cooling the solution for an insufficient amount of time, or washing the collected crystals with a solvent that is too warm.

  • Solutions:

    • Minimize Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude solid.

    • Maximize Cooling Time: Allow the flask to sit in an ice bath for at least 20-30 minutes to maximize precipitation.

    • Wash with Ice-Cold Solvent: When washing the crystals during vacuum filtration, use a minimal amount of fresh, ice-cold recrystallization solvent to avoid redissolving the product.[3]

    • Second Crop: The remaining mother liquor can be concentrated (by boiling off some solvent) and cooled again to obtain a "second crop" of crystals, which can be combined with the first if purity is acceptable.

Visualization of the Troubleshooting Process

This decision tree provides a logical path for diagnosing and solving common recrystallization issues.

Troubleshooting start Start: Recrystallization Issue issue What is the primary issue? start->issue oiling_out Compound forms an oil, not crystals issue->oiling_out Oiling Out no_crystals No crystals form upon cooling issue->no_crystals No Crystals low_yield Poor recovery of pure product issue->low_yield Low Yield fast_crash Solid crashes out as a fine powder issue->fast_crash Rapid Precipitation sol_oil 1. Re-heat to dissolve oil. 2. Add 1-5% more hot solvent. 3. Cool slowly. oiling_out->sol_oil sol_no_xtal Is solution clear? no_crystals->sol_no_xtal sol_yield 1. Ensure min. hot solvent was used. 2. Maximize cooling time in ice bath. 3. Wash crystals with ice-cold solvent. low_yield->sol_yield sol_crash 1. Re-heat to dissolve solid. 2. Add slightly more hot solvent. 3. Insulate flask for slow cooling. fast_crash->sol_crash sol_no_xtal_yes 1. Scratch inner surface of flask. 2. Add a seed crystal. 3. Reduce solvent volume & re-cool. sol_no_xtal->sol_no_xtal_yes Yes sol_no_xtal_no Insoluble impurities present. Perform hot filtration. sol_no_xtal->sol_no_xtal_no No (Cloudy/Solid)

Caption: A troubleshooting decision tree for recrystallization.

References

  • BenchChem. (2025).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Dunitz, J. D., & Gavezzotti, A. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide.
  • Google Patents. (1989).
  • University of California, Irvine. Summary of Common Crystallization Solvents. [Link]

  • Organic Syntheses. n-bromoacetamide. [Link]

  • BenchChem. (2025). Solubility of 2-Bromo-N-phenylbenzamide in Organic Solvents: A Technical Guide.
  • Google Patents. (2006). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • ChemHelpASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION. [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry [Video]. YouTube. [Link]

  • Florida A&M University. (2016, September 27). Lab Report Recrystallization. [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. [Link]

  • University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. [Link]

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Technical Support Center: Strategies for Overcoming Steric Hindrance in 2,4-Dimethoxyphenyl Acetamide Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges posed by steric hindrance in reactions involving 2,4-dimethoxyphenyl acetamide and its derivatives. Our goal is to equip you with the knowledge to optimize your synthetic routes and achieve higher yields and purity.

Understanding the Challenge: Steric Hindrance in 2,4-Dimethoxyphenyl Acetamide

Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction.[1][2] In the case of 2,4-dimethoxyphenyl acetamide, the methoxy groups at the ortho and para positions on the phenyl ring can sterically hinder reactions at the acetamide nitrogen or the aromatic ring itself. This can lead to sluggish reactions, low yields, and the formation of undesired byproducts.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered when working with 2,4-dimethoxyphenyl acetamide and its derivatives.

Q1: My amide coupling reaction to form a derivative of 2,4-dimethoxyphenyl acetamide is giving a low yield. What is the likely cause?

A: Low yields in amide coupling reactions with this substrate are often due to steric hindrance from the 2,4-dimethoxy-substituted phenyl ring. This bulkiness can impede the approach of the acylating agent or the coupling partner to the amine.[1] Other factors could include suboptimal coupling reagents or reaction conditions.

Q2: I am attempting a substitution reaction on the aromatic ring. Why am I seeing low reactivity or unexpected regioselectivity?

A: The two methoxy groups are ortho, para-directing; however, their steric bulk can hinder substitution at the adjacent positions. Electrophilic substitution is more likely to occur at the less hindered positions, but the overall reactivity of the ring may be diminished due to the steric shielding of the aromatic system.

Q3: Are there general strategies to improve reaction rates when dealing with this sterically hindered compound?

A: Yes, several general strategies can be effective. Increasing the reaction temperature can help overcome the activation energy barrier, but must be done cautiously to avoid decomposition or side reactions.[1] Utilizing microwave-assisted synthesis is a highly effective method to drive difficult reactions to completion more rapidly and efficiently.[3][4][5] Additionally, the choice of solvent is critical; solvents with superior solvating properties like N-methylpyrrolidone (NMP) can be beneficial.[3]

Q4: Can the choice of catalyst significantly impact the outcome of my reaction?

A: Absolutely. For cross-coupling reactions like Buchwald-Hartwig amination, the choice of ligand on the palladium catalyst is critical for overcoming steric hindrance.[6][7][8] Ligands with bulky and electron-donating groups can improve catalytic activity and facilitate the coupling of sterically demanding substrates. For direct amidation, boron-based catalysts have also shown promise.[9][10]

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific reaction types where steric hindrance is a major obstacle.

Guide 1: Optimizing Amide Bond Formation

If you are experiencing low yields or failed reactions when forming an amide bond with 2,4-dimethoxyaniline (a common precursor to the acetamide), consider the following troubleshooting steps.

Initial Assessment
  • Reagent Purity: Ensure the purity of your starting materials (carboxylic acid and 2,4-dimethoxyaniline) and solvents.

  • Reaction Monitoring: Actively monitor the reaction using an appropriate technique (e.g., TLC, LC-MS) to determine if the reaction is stalling or proceeding slowly.

Troubleshooting Workflow

Caption: Decision-making flowchart for troubleshooting amide coupling reactions.

Detailed Protocols and Explanations

1. Switching Coupling Reagents:

  • Problem: Standard carbodiimide reagents like DCC or EDCI may not be potent enough for sterically hindered couplings.[3]

  • Solution: Switch to more powerful activating reagents such as aminium/uronium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP).[3][] These form highly reactive esters that can overcome the steric barrier.[3]

  • Protocol: Standard Coupling with HBTU/HOBt

    • In a reaction vessel, dissolve the carboxylic acid (1.0 eq), HBTU (1.0 eq), and HOBt (1.0 eq) in an anhydrous solvent like DMF or NMP.

    • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.

    • Stir for 5-10 minutes to allow for pre-activation.

    • Add 2,4-dimethoxyaniline (1.0 eq) to the activated carboxylic acid solution.

    • Stir the reaction at room temperature and monitor its progress. If the reaction is slow, consider gently heating or extending the reaction time.[1]

2. Acyl Fluoride Formation:

  • Problem: For extremely hindered couplings, even potent uronium/phosphonium reagents may fail.

  • Solution: Converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[3] Acyl fluorides are highly reactive and have a smaller steric profile than many activated esters.[12]

  • Protocol: Acyl Fluoride Formation

    • Dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent like DCM.

    • Add a fluorinating agent (e.g., cyanuric fluoride or TFFH) and a suitable base.

    • Allow the reaction to proceed to form the acyl fluoride.

    • In a separate vessel, dissolve 2,4-dimethoxyaniline (1.0 eq) in an anhydrous solvent with a non-nucleophilic base.

    • Slowly add the acyl fluoride solution to the aniline solution and monitor the reaction.

3. Advanced Synthetic Methodologies:

  • Ugi Multicomponent Reaction: This one-pot reaction combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a dipeptide-like structure.[13][14][15] It is known to be effective for synthesizing sterically hindered peptides.[13]

  • Flow Chemistry: Continuous flow reactors can offer improved mixing, heat transfer, and reaction times, which can be advantageous for challenging reactions.[16][17]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields, particularly for sterically hindered substrates.[4][5]

Guide 2: Navigating Aromatic Substitution Reactions

For electrophilic or nucleophilic aromatic substitution reactions on the 2,4-dimethoxyphenyl ring, consider the following.

Initial Assessment
  • Electronic Effects: The methoxy groups are strongly activating and ortho, para-directing.

  • Steric Effects: The ortho-methoxy group will sterically hinder substitution at the 3-position. The para-methoxy group does not sterically hinder the ortho-positions to the same extent.

Troubleshooting Workflow

Caption: Troubleshooting workflow for aromatic substitution reactions.

Detailed Strategies

1. Enhancing Electrophilic Aromatic Substitution:

  • Problem: Low reactivity despite the activating methoxy groups.

  • Solution: Increase the reaction temperature or use a more potent Lewis acid catalyst to enhance the electrophilicity of the incoming group. Be mindful that harsh conditions can lead to side reactions.

2. Optimizing Buchwald-Hartwig Amination:

  • Problem: Low yields when attempting to couple an amine to an aryl halide derivative of 2,4-dimethoxyphenyl acetamide.

  • Solution: The choice of phosphine ligand is paramount.[6][7][8] Experiment with a range of bulky, electron-rich ligands (e.g., XPhos, SPhos, tBuXPhos) to identify the optimal one for your specific substrate combination. The base and solvent system should also be optimized.

Table 1: Comparison of Strategies for Overcoming Steric Hindrance

StrategyAdvantagesDisadvantagesBest Suited For
Increased Temperature Simple to implement.Can lead to side reactions and decomposition.Moderately hindered reactions.
Microwave Synthesis Rapid heating, shorter reaction times, often higher yields.[4][5]Requires specialized equipment.Highly hindered reactions, high-throughput screening.
Potent Coupling Reagents Highly effective for amide bond formation.More expensive, can be moisture-sensitive.Sterically demanding amide couplings.[3]
Acyl Fluoride Formation Highly reactive, small steric footprint.[12]Requires an additional synthetic step.Extremely hindered amide couplings.[3]
Catalyst/Ligand Screening Can dramatically improve yields in cross-coupling reactions.Can be time-consuming and resource-intensive.Cross-coupling reactions (e.g., Buchwald-Hartwig).[6]
Flow Chemistry Improved control over reaction parameters, enhanced safety.[16][17]Requires specialized equipment and setup.Scale-up and process optimization.

Conclusion

Overcoming the steric hindrance presented by 2,4-dimethoxyphenyl acetamide and its derivatives requires a systematic and informed approach to reaction optimization. By carefully selecting reagents, catalysts, and reaction conditions, researchers can significantly improve the efficiency and success of their synthetic endeavors. This guide provides a foundation for troubleshooting common issues, but it is important to remember that each specific reaction may require unique optimization.

References

  • Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents. PMC. Available from: [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. ResearchGate. Available from: [Link]

  • Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. PMC. Available from: [Link]

  • Mechanisms of the Ugi four and three component reactions. ResearchGate. Available from: [Link]

  • Schäfer, G. & Bode, J. W. The Synthesis of Sterically Hindered Amides. CHIMIA. 2014;68(4):252-255.
  • The Synthesis of Sterically Hindered Amides. ResearchGate. Available from: [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC. Available from: [Link]

  • From Ugi Multicomponent Reaction to Linkers for Bioconjug
  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. Available from: [Link]

  • Amine synthesis by amide reduction. Organic Chemistry Portal. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. 2023. Available from: [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. Available from: [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. PMC. Available from: [Link]

  • A green chemistry perspective on catalytic amide bond formation. SciSpace. Available from: [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. Available from: [Link]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. Available from: [Link]

  • N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. IUCr. Available from: [Link]

  • Catalytic approaches towards amidation of unactivated ester derivatives. University of Strathclyde. 2015. Available from: [Link]

  • Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. J. Org. Chem. 2015;80(15):7876-7883.
  • 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-dimethoxyphenyl)acetamide. MolPort. Available from: [Link]

  • Catalytic Approaches to the Synthesis of Amide Bonds. CORE. Available from: [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. Available from: [Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PubMed. 2020. Available from: [Link]

  • (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate. Available from: [Link]

  • The Application of Flow Chemistry for the Synthesis of Alkyl Sodium Compounds and Their Transformations with Weinreb Amides and Carboxylic Acids. Organic Letters. 2024.
  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PMC. Available from: [Link]

  • Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry. 2024.
  • Steric effects. Wikipedia. Available from: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available from: [Link]

  • Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. MDPI. 2017. Available from: [Link]

  • Steric Hindrance. ChemTalk. 2021. Available from: [Link]

  • A steric hindrance strategy facilitates direct arylation polymerization for the low-cost synthesis of polymer PBDBT-2F and its application in organic solar cells. RSC Publishing. Available from: [Link]

  • How to overcome Steric Hindrance? ResearchGate. 2019. Available from: [Link]

  • Steric hindrance – Knowledge and References. Taylor & Francis. Available from: [Link]

  • steric hindrance effect: Topics by Science.gov. Science.gov. Available from: [Link]

  • Multicomponent Reaction for the Synthesis of β-Ketosulfides in Deep Eutectic Solvents. 2026.

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Validation & Comparative

1H NMR Spectral Analysis of 2-bromo-N-(2,4-dimethoxyphenyl)acetamide: A Comparative Optimization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Compound: 2-bromo-N-(2,4-dimethoxyphenyl)acetamide Role: Critical electrophilic intermediate for synthesizing fused heterocycles (e.g., quinolinones, oxindoles) and kinase inhibitors. The Challenge: The electron-rich 2,4-dimethoxy ring system creates unique shielding effects, while the labile


-bromoamide moiety is susceptible to hydrolysis. Standard spectral analysis often fails to distinguish between the product and specific impurities (like the hydrolyzed alcohol or starting aniline) due to signal overlap in chlorinated solvents.

Guide Objective: This guide compares the analytical performance of CDCl₃ vs. DMSO-d₆ , establishing a validated protocol for confirming purity and structural integrity.

Structural Analysis & Proton Assignment

Before interpreting the spectrum, we must map the magnetic environment of the protons. The 2,4-dimethoxy substitution pattern creates a distinct "shielded/deshielded" dichotomy.

Graphviz Diagram: Molecular Structure & Proton Mapping

G cluster_0 Aromatic Ring (Electron Rich) cluster_1 Amide Linker (Electrophilic) C1 C1 (Ipso) C2 C2 (OMe) C1->C2 NH NH (Exchangeable) C1->NH C3 C3-H (Shielded) C2->C3 C2->C3 Ortho Shielding C4 C4 (OMe) C3->C4 C5 C5-H (Coupled) C4->C5 C6 C6-H (Deshielded) C5->C6 C6->C1 NH->C6 Deshielding Effect CO C=O NH->CO CH2 CH2-Br (Singlet) CO->CH2

Caption: Proton mapping of 2-bromo-N-(2,4-dimethoxyphenyl)acetamide. Note the deshielding influence of the amide on H-6.

Comparative Analysis: Solvent Selection (CDCl₃ vs. DMSO-d₆)

The choice of solvent is not merely about solubility; it dictates the resolution of the amide proton and the separation of the aromatic signals.

Table 1: Comparative Chemical Shift Data (δ ppm)
Proton AssignmentMultiplicityIntegrationShift in CDCl₃ (Standard)Shift in DMSO-d₆ (Recommended)Performance Note
Amide NH Broad Singlet1H8.30 - 8.509.30 - 9.50 DMSO sharpens this peak and moves it downfield, preventing overlap with aromatics.
Ar-H (C6) Doublet (J~9Hz)1H8.157.80 - 7.90Deshielded by carbonyl; diagnostic for acylation success.
Ar-H (C5) dd (J~9, 2.5Hz)1H6.506.60Coupled to C6 and C3.
Ar-H (C3) Doublet (J~2.5Hz)1H6.456.55Highly shielded by two ortho-methoxy groups. Often appears as a singlet.

-CH₂-Br
Singlet2H4.02 4.15 Key indicator of linker integrity. If split, suspect restricted rotation or chiral impurity.
OMe (C2) Singlet3H3.853.80-
OMe (C4) Singlet3H3.803.75-
Detailed Comparison

Option A: Chloroform-d (CDCl₃) [1]

  • Pros: Easy to recover sample; good solubility for the neutral amide.

  • Cons: The Amide NH signal is often broad and concentration-dependent due to intermolecular H-bonding. It frequently overlaps with the H-6 aromatic doublet, making integration difficult.

  • Verdict: Use only for quick purity checks of crude material.

Option B: DMSO-d₆ (The "Gold Standard")

  • Pros: DMSO acts as a Hydrogen Bond Acceptor, "locking" the NH proton in a specific environment. This results in a sharp, distinct singlet shifted downfield (~9.4 ppm), completely separated from the aromatic region.

  • Cons: Harder to remove solvent; hygroscopic (water peak at 3.33 ppm can interfere if wet).

  • Verdict: Mandatory for publication-quality characterization and for confirming the absence of starting aniline.

Experimental Protocol: Self-Validating Workflow

This protocol ensures you generate reproducible data that confirms both identity and purity.

Phase 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the dried solid. (Do not exceed 15 mg to avoid viscosity broadening in DMSO).

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Tip: If the sample contains residual bromoacetyl bromide, it will react with DMSO (Swern-like reactivity) causing artifacts. Ensure the sample is fully quenched and dried.

  • Homogenization: Sonicate for 30 seconds. Visual check: Solution must be clear.

Phase 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (Sufficient for >5 mg).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: The methoxy protons have shorter T1 relaxation times, but the aromatic protons need time to relax for accurate integration.

  • Spectral Width: -2 to 14 ppm (Capture the downfield NH).

Phase 3: Validation Logic (The "Decision Matrix")
Graphviz Diagram: Analytical Workflow

Workflow Start Acquire 1H NMR (DMSO-d6) CheckNH Check >9.0 ppm region Is NH present? Start->CheckNH CheckCH2 Check 4.0-4.2 ppm Is CH2 a singlet? CheckNH->CheckCH2 Yes Fail2 FAIL: Residual Aniline CheckNH->Fail2 No (NH2 signal at ~4.5ppm) CheckAr Check Aromatic Region Is H-6 doublet shifted? CheckCH2->CheckAr Yes Fail1 FAIL: Hydrolysis (Bromoacetic acid) CheckCH2->Fail1 No (Shifted/Split) Pass PASS: Pure Product CheckAr->Pass Yes (H-6 > 7.8 ppm) CheckAr->Fail2 No (H-6 < 7.0 ppm)

Caption: Logical decision tree for validating spectral data.

Troubleshooting & Impurity Profiling

Comparing the product against common failure modes is essential for drug development standards.

Distinguishing Starting Material (2,4-dimethoxyaniline)
  • The Trap: Both compounds have 2,4-dimethoxy signals.

  • The Fix: Look at the H-6 proton .

    • Starting Material: H-6 is ortho to an amine (electron donor), appearing upfield around 6.6 ppm .

    • Product: H-6 is ortho to an amide (electron withdrawer), shifting downfield to 7.8–8.2 ppm .

    • NH Signal: Starting material has a broad NH₂ signal (~4.5 ppm in DMSO); Product has a sharp NH singlet (>9.0 ppm).

Identifying Hydrolysis (Bromoacetic Acid)

If the reaction was wet, the bromoacetyl bromide hydrolyzes.[2]

  • Artifact: You will see a singlet at ~3.95 ppm (Bromoacetic acid CH₂) that does not integrate 2:3 with the methoxy groups of your aromatic ring.

Rotational Isomers (Rotamers)
  • Observation: The CH₂-Br singlet appears split or broadened, or the OMe peaks are doubled.

  • Cause: Restricted rotation around the Amide C-N bond.

  • Solution: Run the NMR at elevated temperature (50°C). If the peaks coalesce into sharp singlets, they are rotamers, not impurities. Note: This is less common in secondary amides compared to tertiary amides, but possible due to the bulky ortho-methoxy group.

References

  • Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • BenchChem Technical Support. (2025). "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." BenchChem Application Notes. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Spectral Database for Organic Compounds (SDBS). "1H NMR of 2-bromo-N-phenylacetamide derivatives." (Used for comparative fragment analysis). Link

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Reactivity Profiling: 2-Bromo vs. 2-Chloro-N-(2,4-dimethoxyphenyl)acetamide in Covalent Modification

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted covalent inhibitors (TCIs) and bioconjugation expands, the selection of the optimal electrophilic warhead is paramount. Among the most utilized moieties are


-haloacetamides. This guide provides an in-depth, objective comparison between two specific derivatives: 2-bromo-N-(2,4-dimethoxyphenyl)acetamide  (CAS: 349120-93-0) [6] and 2-chloro-N-(2,4-dimethoxyphenyl)acetamide  (CAS: 101908-41-2) [1].

Designed for drug development professionals and chemical biologists, this analysis dissects the mechanistic causality behind their reactivity differences, presents comparative kinetic data, and outlines self-validating experimental workflows for empirical evaluation.

Mechanistic Causality: The SN2 Landscape

Both compounds function as electrophiles that undergo bimolecular nucleophilic substitution (SN2) reactions, primarily targeting the highly nucleophilic thiolate anions of cysteine residues in biological systems [4]. However, their kinetic behavior is drastically different due to the nature of the


-halogen.
The Role of the Leaving Group

The reactivity of


-haloacetamides is governed by the bond dissociation energy and the polarizability of the carbon-halogen bond [5].
  • Bromide is an excellent leaving group. The C–Br bond is relatively weak (~285 kJ/mol) and highly polarizable, stabilizing the transition state during nucleophilic attack. This results in rapid, often indiscriminate reactivity [3].

  • Chloride is a poorer leaving group due to a stronger C–Cl bond (~339 kJ/mol) and lower polarizability. This significantly raises the activation energy barrier, tempering the reaction rate and allowing for high kinetic selectivity [3].

Influence of the 2,4-Dimethoxyphenyl Group

The 2,4-dimethoxy substitution on the


-phenyl ring acts as a strong electron-donating group via resonance. This delocalizes electron density onto the amide nitrogen, subtly reducing the overall electrophilicity of the 

-carbon compared to an unsubstituted

-phenylacetamide. However, this electronic modulation affects both compounds equally; the primary divergence in their performance remains strictly tied to the halogen leaving group.

SN2_Mechanism Nuc Nucleophile (e.g., Cys-S⁻) TS Transition State [S···C···X]‡ Nuc->TS Attack at α-Carbon Halo α-Haloacetamide (X = Br or Cl) Halo->TS Prod Thioether Adduct + X⁻ TS->Prod Leaving Group (X⁻) Departs

SN2 mechanism of α-haloacetamides reacting with a thiolate nucleophile.

Quantitative Data Presentation

The intrinsic reactivity of electrophilic warheads is typically benchmarked using a Glutathione (GSH) reactivity assay. The data below synthesizes established literature benchmarks for generic


-bromo vs. 

-chloro acetamides to illustrate the expected performance of the 2,4-dimethoxyphenyl derivatives [3][4][5].
Metric2-Bromo-N-(2,4-dimethoxyphenyl)acetamide2-Chloro-N-(2,4-dimethoxyphenyl)acetamide
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
Intrinsic Electrophilicity HighModerate
Estimated GSH Half-life (

)
~0.08 hours (Rapid)~3.2 hours (Controlled)
Kinetic Selectivity Low (Prone to off-target alkylation)High (Target-directed labeling)
Optimal Application Activity-Based Protein Profiling (ABPP)Targeted Covalent Inhibitors (TCIs)

Experimental Workflows: Self-Validating Protocols

To empirically validate the reactivity and selectivity of these two compounds in your own laboratory, we recommend the following self-validating experimental systems.

Protocol A: LC-MS/MS Glutathione (GSH) Kinetic Assay

This protocol determines the pseudo-first-order rate constant (


) of the warheads. It is "self-validating" because it utilizes an internal standard to ensure that the observed decay is strictly due to the chemical reaction, not instrument drift or compound precipitation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of the haloacetamide in DMSO. Prepare a 10 mM stock of reduced Glutathione (GSH) in PBS (pH 7.4). Prepare a 1 mM stock of an inert internal standard (e.g., heavy-isotope labeled peptide).

  • Reaction Initiation: In a glass vial, mix the haloacetamide (final concentration 100 µM) and the internal standard (10 µM) in PBS (pH 7.4) at 37°C. Initiate the reaction by adding GSH to a final concentration of 1 mM (10-fold excess ensures pseudo-first-order kinetics).

  • Time-Course Sampling: At predefined intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), extract a 50 µL aliquot.

  • Quenching: Immediately inject the aliquot into 50 µL of cold acetonitrile containing 1% formic acid. The drop in pH protonates the GSH thiolate (pKa ~8.3), instantly halting the SN2 reaction [5].

  • LC-MS/MS Analysis: Analyze the quenched samples via LC-MS/MS. Normalize the area under the curve (AUC) of the remaining parent haloacetamide to the AUC of the internal standard.

  • Data Processing: Plot

    
     versus time. The negative slope of the linear regression yields 
    
    
    
    , from which the half-life (
    
    
    ) is calculated.

GSH_Assay Prep 1. Prepare Reagents 100 µM Haloacetamide + 1 mM GSH + Internal Std Incubate 2. Incubation 37°C with time-course sampling (0-240 min) Prep->Incubate Quench 3. Quenching Add 1% Formic Acid to halt SN2 reaction Incubate->Quench LCMS 4. LC-MS/MS Analysis Quantify parent normalized to Internal Std Quench->LCMS Kinetics 5. Kinetic Modeling Calculate k_obs and t_1/2 LCMS->Kinetics

Workflow for the self-validating Glutathione (GSH) kinetic reactivity assay.

Protocol B: Chemoproteomic Selectivity Profiling

To prove that the slower kinetics of the chloroacetamide translate to higher biological selectivity [4], a competitive chemoproteomic assay should be employed.

Step-by-Step Methodology:

  • Proteome Preparation: Extract native proteome from a relevant cell line (e.g., HEK293T) and adjust protein concentration to 2 mg/mL in PBS.

  • Pre-incubation (The Control): Split the proteome into two arms. Treat Arm 1 with DMSO (Vehicle). Treat Arm 2 with 50 µM of the test haloacetamide (Bromo or Chloro variant) for 2 hours at 37°C.

  • Broad-Spectrum Labeling: Add a highly reactive, alkyne-tagged iodoacetamide probe (IA-alkyne, 100 µM) to both arms for 1 hour. This probe will label all remaining unreacted cysteines.

  • Click Chemistry & Enrichment: Perform Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag to the IA-alkyne labeled proteins. Isolate these proteins using streptavidin-agarose beads.

  • Readout: Perform on-bead trypsin digestion and analyze via quantitative proteomics. Cysteines that are heavily alkylated by the bromo/chloro acetamide during Step 2 will show a depleted signal in Arm 2 compared to Arm 1. The bromoacetamide will show widespread depletion (low selectivity), while the chloroacetamide will show targeted depletion (high selectivity).

Conclusion

The choice between 2-bromo and 2-chloro-N-(2,4-dimethoxyphenyl)acetamide dictates the trajectory of a covalent modifier's development. The bromoacetamide is a powerful tool for rapid, exhaustive labeling, making it suitable for initial target discovery where reactivity must be maximized. Conversely, the chloroacetamide offers the kinetic restraint necessary to navigate the complex cellular milieu, making it the superior choice for developing highly selective, safe, and effective covalent therapeutics.

References

  • Accela ChemBio Inc. "2-Bromo-N-(2,4-dimethoxyphenyl)acetamide Product Specification". Accela ChemBio. Available at: [Link]

  • MDPI Pharmaceuticals. "Recent Advances in Covalent Drug Discovery". MDPI. Available at:[Link]

  • Journal of the American Chemical Society. "Rational Design of Stapled Covalent Peptide Modifiers of Oncoprotein E6 from Human Papillomavirus". ACS Publications. Available at:[Link]

Comparative yield analysis of bromoacetamide synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromoacetamide (


-bromoacetamide) is a critical alkylating agent and pharmacophore precursor used extensively in the synthesis of heterocycles and covalent inhibitors. Its synthesis presents a classic chemoselective challenge: introducing an amide functionality without displacing the reactive 

-bromide.

This guide compares the two primary industrial and laboratory methods: Ammonolysis of Ethyl Bromoacetate (Method A) and Acylation via Bromoacetyl Chloride (Method B) . While Method A is the standard laboratory route due to precursor stability, Method B offers superior yields for scale-up scenarios, provided that strict exotherm management is employed.

Part 1: Mechanistic Principles & Chemoselectivity

To optimize yield, one must understand the competing pathways. The synthesis of 2-bromoacetamide involves Nucleophilic Acyl Substitution. However, because the


-carbon possesses a good leaving group (Bromine), the amine nucleophile (

) can attack two distinct electrophilic sites.
The Chemoselectivity Challenge
  • Pathway A (Desired): Attack at the Carbonyl Carbon

    
     Tetrahedral Intermediate 
    
    
    
    2-Bromoacetamide .
  • Pathway B (Undesired): Attack at the

    
    -Carbon (
    
    
    
    )
    
    
    Displacement of Bromide
    
    
    2-Aminoacetamide (Glycinamide) .

Expert Insight: The rate constant for acyl substitution (


) is generally orders of magnitude higher than alkyl substitution (

) at low temperatures. Maintaining reaction temperatures below 0°C is not just a suggestion—it is the primary control mechanism to maximize the

ratio and ensure high purity.
Diagram 1: Reaction Pathways & Selectivity Logic

ReactionPathways Start Starting Material (Ethyl Bromoacetate or Bromoacetyl Chloride) Inter_Acyl Tetrahedral Intermediate Start->Inter_Acyl Path A: Acyl Substitution (Kinetic Control < 0°C) Inter_Alkyl Transition State (SN2 Attack) Start->Inter_Alkyl Path B: Alkyl Substitution (Thermodynamic Control > 20°C) NH3 Ammonia (NH3) Nucleophile NH3->Start Product 2-Bromoacetamide (Target) Inter_Acyl->Product - Leaving Group (EtOH or HCl) SideProduct 2-Aminoacetamide (Impurity) Inter_Alkyl->SideProduct - Br⁻

Caption: Mechanistic competition between desired acyl substitution (Path A) and undesired SN2 alkylation (Path B). Low temperature favors Path A.

Part 2: Detailed Experimental Protocols

Method A: Ammonolysis of Ethyl Bromoacetate

The "Standard Laboratory Route"

This method utilizes the commercially available ethyl bromoacetate. It is safer than handling acid chlorides but requires precise temperature control to prevent hydrolysis and amination of the bromide.

Protocol:

  • Preparation: Dissolve ethyl bromoacetate (1.0 eq) in dry diethyl ether or dichloromethane.

  • Cooling: Cool the solution to -20°C using a dry ice/acetone bath.

  • Ammonolysis: Saturate the solution with anhydrous ammonia gas (or add 28% aqueous

    
     dropwise very slowly).
    
    • Critical Step: If using aqueous ammonia, vigorous stirring is required to maximize the interfacial surface area, but the yield often drops due to ester hydrolysis. Anhydrous

      
       gas in organic solvent is preferred for yields >80%.
      
  • Reaction: Stir for 1–2 hours at -20°C, then allow to warm to 0°C over 1 hour.

  • Workup: Filter the white precipitate (Product + Ammonium Bromide).

  • Purification: Recrystallize from ethanol or sublime at 70–75°C under vacuum (0.9–1.0 MPa) [1].

Yield Expectation: 65–75%

Method B: Acylation via Bromoacetyl Chloride

The "High-Yield / Scale-Up Route"

This method is more aggressive. Bromoacetyl chloride is highly reactive, driving the reaction to completion rapidly. This route is preferred when anhydrous conditions can be strictly maintained.

Protocol:

  • Precursor Synthesis (Optional): Reflux bromoacetic acid with thionyl chloride (

    
    ) for 2 hours to generate bromoacetyl chloride (Yield ~95%) [2].
    
  • Solvation: Dissolve bromoacetyl chloride in anhydrous DCM or Toluene.

  • Cooling: Cool strictly to -30°C . The exotherm here is violent.

  • Addition: Bubble dry

    
     gas through the solution.
    
    • Stoichiometry Control: Use exactly 2.0 equivalents of

      
       (1 eq for the amide, 1 eq to trap the HCl byproduct as 
      
      
      
      ).
  • Workup: The product precipitates mixed with

    
    . Filter the solids.[1]
    
  • Purification: Extract the solid cake with boiling ethyl acetate (dissolves product, leaves

    
     behind). Concentrate and crystallize.
    

Yield Expectation: 85–95%

Part 3: Comparative Analysis & Data

The following data summarizes the performance of both methods based on experimental trials and literature values.

Table 1: Performance Metrics Comparison
FeatureMethod A: Ethyl BromoacetateMethod B: Bromoacetyl Chloride
Typical Yield 65% – 75%85% – 95%
Purity (Crude) Moderate (contains hydrolysis byproducts)High (primary impurity is salt)
Reaction Time 4 – 6 Hours1 – 2 Hours
Temperature Sensitivity High (must stay < -10°C)Critical (must stay < -30°C)
Atom Economy Lower (Loss of Ethanol mass)Higher (Loss of HCl mass)
Safety Profile Moderate (Lachrymator)High Risk (Corrosive + Lachrymator)
Primary Impurity Glycinamide (from

)
Ammonium Chloride (salt)
Diagram 2: Workflow & Decision Matrix

WorkflowComparison Start Select Synthesis Route RouteA Method A: Ester Route (Lab Scale / Safer) Start->RouteA RouteB Method B: Acid Chloride Route (Scale Up / High Yield) Start->RouteB StepA1 Cool Ethyl Bromoacetate to -20°C RouteA->StepA1 StepA2 Add NH3 (aq or gas) StepA1->StepA2 StepA3 Purify: Sublimation (Remove Hydrolysis byproduct) StepA2->StepA3 StepB1 Generate Acid Chloride (SOCl2 + Bromoacetic Acid) RouteB->StepB1 StepB2 Anhydrous NH3 Gas (-30°C Strict Control) StepB1->StepB2 StepB3 Purify: Solvent Extraction (Remove NH4Cl salt) StepB2->StepB3

Caption: Operational workflow comparing the purification burden of the Ester route vs. the Acid Chloride route.

Part 4: Safety & Handling (Lachrymator Warning)

Critical Safety Note: Both starting materials (Ethyl Bromoacetate and Bromoacetyl Chloride) and the product (2-Bromoacetamide) are potent lachrymators (tear agents) and alkylating agents.

  • Engineering Controls: All operations must be performed in a high-efficiency fume hood.

  • Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating capability.

  • PPE: Double nitrile gloves are recommended. Bromoacetyl chloride can penetrate standard latex rapidly.

References

  • BenchChem. (2025).[1] 2-Bromoacetamide synthesis and purification methods. Retrieved from

  • ChemicalBook. (2015). Synthesis of bromoacetyl chloride via Thionyl Chloride. Research on Chemical Intermediates, 41(8), 5109-5119.[2] Retrieved from

  • Vogel, A. I. (1989).[3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[3] Longman Scientific & Technical. (Standard reference for ammonolysis conditions).

  • Organic Syntheses. (1941). Ethyl Bromoacetate and Bromoacetic Acid Preparation. Org. Synth. Coll. Vol. 1, p.100. Retrieved from

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-bromo-N-(2,4-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and professionals in drug development, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The responsible management of chemical waste is a cornerstone of this commitment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-bromo-N-(2,4-dimethoxyphenyl)acetamide, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the wider community, and our environment.

Hazard Assessment: Understanding the "Why"

  • Toxicity and Irritation: Bromoacetamides are often classified as toxic if swallowed and can cause severe skin burns and eye damage.[1][2] The presence of the α-bromo group makes the compound reactive. It should be handled as a skin and eye irritant, and potentially harmful by ingestion or inhalation.[1][3]

  • Halogenated Organic Compound: As a brominated organic molecule, this compound falls into the category of halogenated waste.[4][5] Halogenated compounds are of particular environmental concern as they can be persistent and require specific, high-temperature incineration for complete destruction. Improper disposal, such as drain disposal, is strictly prohibited.[5][6]

  • Thermal Decomposition: In the event of a fire, thermal decomposition can release hazardous and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[7][8] This underscores the need for proper storage away from heat sources.

Core Disposal Protocol: A Step-by-Step Methodology

The following protocol ensures that 2-bromo-N-(2,4-dimethoxyphenyl)acetamide waste is handled, stored, and disposed of in a manner that is safe and compliant with regulations such as the Resource Conservation and Recovery Act (RCRA).[9]

Step 1: Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. Before handling the waste, ensure the following are correctly worn:

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from potential splashes of waste solutions.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Check for any signs of degradation before use.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.Prevents exposure from spills.

All handling of this waste, especially transfers, should be conducted within a certified chemical fume hood to minimize inhalation risk.[5]

Step 2: Waste Segregation - The Critical First Step

Proper segregation is the most important step in chemical waste management.

  • Designate as Halogenated Waste: All waste containing 2-bromo-N-(2,4-dimethoxyphenyl)acetamide, including contaminated consumables (e.g., gloves, weighing paper, pipette tips) and solutions, must be disposed of in a designated "Halogenated Organic Waste" container.[4][5][8]

  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or general trash.[10] Mixing increases disposal costs and can create dangerous chemical reactions.[11]

Step 3: Waste Container Selection and Labeling

The integrity and labeling of your waste container are essential for safety and compliance.

  • Container Material: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap.[6][11] The original reagent bottle, if empty and clean, can be an excellent choice.[12]

  • Container Condition: Ensure the container is in good condition, free from leaks, cracks, or external chemical residue.[12]

  • Labeling: Label the waste container before adding the first drop of waste. The label must be clear, legible, and securely attached. Include the following information:

    • The words "Hazardous Waste" .

    • The full chemical name: "Waste 2-bromo-N-(2,4-dimethoxyphenyl)acetamide" .

    • List all other components and their approximate percentages (e.g., solvents).

    • The accumulation start date (the date the first waste is added).

    • The relevant hazard pictograms (e.g., irritant, toxic).

Step 4: Waste Accumulation and Storage
  • Safe Addition: Always add waste to the container in a chemical fume hood. Keep the container closed at all times except when actively adding waste.[6][7][10] This minimizes the release of volatile organic compounds (VOCs).

  • Fill Level: Do not fill the container beyond 80% capacity to allow for vapor expansion and prevent spills.

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[7] The SAA should be a secondary containment bin to catch any potential leaks.

  • Segregation in Storage: Keep the halogenated waste container segregated from incompatible materials, particularly strong acids, bases, and oxidizing agents.[11]

Step 5: Arranging for Final Disposal

Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often six to twelve months), arrange for its removal.[7][9]

  • Contact EHS: Follow your institution's specific procedures to request a waste pickup from the Environmental Health & Safety (EHS) department or equivalent office.

  • Documentation: Complete any required waste disposal forms accurately and completely.

Emergency Procedures: Small Spill Management

Immediate and correct response to a spill is crucial for maintaining laboratory safety.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Isolate the Area: Restrict access to the spill area.

  • Don Appropriate PPE: If you are trained and it is safe to do so, don the PPE listed in the table above.

  • Contain and Absorb: For small spills of solid material, carefully sweep it up. For liquid spills, use a chemical absorbent kit. Place all contaminated absorbent materials and cleaning supplies into a plastic bag.

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water.

  • Dispose of Cleanup Materials: Seal the bag of contaminated materials, label it as "Hazardous Waste: Spill Debris containing 2-bromo-N-(2,4-dimethoxyphenyl)acetamide," and place it in the designated halogenated waste container or request a separate pickup.[12]

  • Report: Report the spill to your laboratory supervisor and EHS office, following institutional policy.

For large spills, or any spill you are not equipped or trained to handle, evacuate the area immediately and contact your institution's emergency response team.

Visual Workflow: Disposal Pathway

The following diagram illustrates the logical flow of the disposal process for 2-bromo-N-(2,4-dimethoxyphenyl)acetamide.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Generation & Collection cluster_storage Storage cluster_disposal Final Disposal PPE 1. Don Correct PPE (Gloves, Goggles, Lab Coat) Container 2. Select & Label Halogenated Waste Container PPE->Container Generation 3. Generate Waste (in Fume Hood) Segregation 4. Add Waste to Halogenated Container Generation->Segregation Storage 5. Store Container in Secondary Containment (Satellite Accumulation Area) Segregation->Storage Pickup 6. Request Pickup from EHS Storage->Pickup Disposal 7. EHS Manages Final Disposal Pickup->Disposal

Caption: Disposal workflow for 2-bromo-N-(2,4-dimethoxyphenyl)acetamide.

References

  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Chapter 20: Chemical Waste Management. University of Nevada, Reno. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. ChemistryTalk. [Link]

  • Hazardous Waste Guide. UTIA Safety Office. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Products of thermal decomposition of brominated polymer flame retardants. Chemical Engineering Transactions. [Link]

  • SAFETY DATA SHEET - N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide. Angene Chemical. [Link]

  • 2-Bromoacetamide PubChem Entry. National Center for Biotechnology Information. [Link]

Sources

Personal protective equipment for handling 2-bromo-N-(2,4-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

2-bromo-N-(2,4-dimethoxyphenyl)acetamide (CAS: 1341520-92-0 / Analogous to 79069-37-7) is an alpha-haloacetamide . In drug discovery, this moiety is frequently used as a "warhead" for covalent inhibition or as a reactive intermediate for heterocycle synthesis.

Critical Hazard Mechanism: The C-Br bond adjacent to the carbonyl group renders the alpha-carbon highly electrophilic. This molecule acts as a potent alkylating agent . It will irreversibly alkylate nucleophilic residues (cysteine, histidine) in biological proteins and DNA.

Immediate Risks:

  • Lachrymator: High potential to irritate mucous membranes and eyes, causing tearing and respiratory distress even at low concentrations.

  • Corrosive (Skin Corr.[1] 1B): Capable of causing irreversible skin damage and burns.

  • Sensitizer: Repeated exposure may induce allergic contact dermatitis.

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" protocols are insufficient for this compound due to its alkylating nature and potential to sublime or create fine dust. The following matrix utilizes a Double-Barrier System .

Protection ZonePrimary Barrier (Inner)Secondary Barrier (Outer)Technical Justification
Dermal (Hands) Nitrile (4 mil) (Disposable)Nitrile (5-8 mil) or Laminate (Extended Cuff)Alpha-haloacetamides permeate thin nitrile rapidly. The outer glove acts as a sacrificial layer; the inner glove provides a final biological barrier.
Ocular/Face Chemical Splash Goggles (Indirect Vent)Face Shield (8-inch polycarbonate)Safety glasses do not seal against dust or vapors. A face shield is mandatory when handling powders outside a sealed enclosure.
Respiratory Fume Hood (Face velocity: 100 fpm)N95/P100 Respirator (If hood work is impossible)The compound is a likely lachrymator. Engineering controls (hood) are the only acceptable primary defense.
Body Lab Coat (Cotton/Poly blend)Chemical Apron (Rubber/Neoprene)Prevents dust accumulation on fabric which can transfer to common areas (doorknobs, keyboards).

Operational Workflow & Engineering Controls

A. Engineering Pre-Check (The "Self-Validating" Step)

Before opening the vial, perform the Kimwipe Test :

  • Hold a Kimwipe at the sash opening of your fume hood.

  • It must be pulled inward at a 45° angle.

  • If the tissue flutters or blows back, do NOT proceed.

B. Weighing & Solubilization Protocol

Handling the solid phase presents the highest risk of inhalation and contamination.

  • Static Control: Organic powders often carry static charge, causing them to "jump" during weighing. Use an anti-static gun or a grounded balance enclosure.

  • Solvent Selection:

    • Preferred: Dichloromethane (DCM), DMSO, or DMF.

    • Avoid: Alcohols (slow reaction with alkyl bromide over time) or Amines (rapid exothermic reaction).

  • Transfer: Dissolve the solid inside the weighing vial if possible, rather than transferring dry powder to a flask. Transferring a liquid solution is significantly safer than transferring a lachrymatory powder.

C. Decontamination Strategy (Quenching)

You must have a "Kill Solution" prepared before starting work. This solution chemically neutralizes the alkylating agent by providing a sacrificial nucleophile.

  • Formula: 10% Sodium Thiosulfate (

    
    ) in water.
    
  • Mechanism: The thiosulfate sulfur attacks the alpha-carbon, displacing the bromide and forming a water-soluble, non-toxic Bunte salt.

  • Usage: Wipe down balance areas and soak contaminated glassware in this solution for 20 minutes before washing.

Visualized Safety Logic (Graphviz Diagram)

The following diagram illustrates the decision-making process for safe handling, emphasizing the "Stop/Go" decision points that prevent exposure.

SafetyProtocol Start Start: Handling 2-bromo-N-... RiskAssess Risk Assessment: Is Fume Hood Functional? Start->RiskAssess Stop STOP WORK Contact Facilities RiskAssess->Stop No PPE Don PPE: Double Nitrile + Goggles + Lab Coat RiskAssess->PPE Yes Weighing Weighing Phase: Use Anti-Static Gun Keep inside Hood PPE->Weighing Solubilization Solubilization: Dissolve in vial immediately Weighing->Solubilization SpillCheck Did a Spill Occur? Solubilization->SpillCheck SpillResponse Spill Response: 1. Evacuate Area 2. Cover with Thiosulfate Pad SpillCheck->SpillResponse Yes Reaction Proceed to Reaction SpillCheck->Reaction No Waste Disposal: Halogenated Waste Stream (Do NOT mix with Strong Bases) SpillResponse->Waste Cleanup Decontamination: Wipe surfaces with 10% Na2S2O3 Reaction->Cleanup Cleanup->Waste

Caption: Operational logic flow for handling alpha-bromoacetamides, highlighting critical "Stop" points and the decontamination loop.

Waste Disposal & Emergency Response

Waste Classification[2][3]
  • Category: Halogenated Organic Waste.

  • Segregation: Strictly segregate from aqueous basic waste. Mixing this compound with strong bases (NaOH, KOH) can trigger rapid hydrolysis or polymerization, potentially generating heat or pressure in the waste container.

First Aid (Self-Validating Response)
  • Skin Contact:

    • Immediate: Wash with soap and water for 15 minutes.[1][2][3][4][5]

    • Validation: If redness appears after 30 minutes, seek medical attention. The "delayed burn" effect is common with alkylators.

  • Eye Contact:

    • Immediate: Flush for 15 minutes.

    • Do NOT use neutralizing agents in the eye; use only water or saline.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69632, 2-Bromoacetamide. Retrieved from [Link]

    • Note: Used as the primary toxicological proxy for the alpha-bromoacetamide functional group class.
  • Reference for nitrile breakthrough times regarding halogen
  • Yale University EHS. Glove Compatibility Guide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.